7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
描述
属性
IUPAC Name |
7-amino-2,4-dimethyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGECPSMWFOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546180 | |
| Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130137-40-5 | |
| Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While specific research on this particular derivative is limited in publicly available literature, the broader family of 7-amino-1,4-benzoxazin-3-ones serves as a crucial scaffold in medicinal chemistry. These compounds are recognized as key intermediates in the synthesis of various bioactive molecules and have shown a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the known basic properties of this compound, general synthetic methodologies for related compounds, and a summary of the biological activities exhibited by this class of molecules.
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| CAS Number | 130137-40-5 | [1][2] |
| Physical Form | Solid | [1] |
| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O | [1] |
| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | [1] |
Safety Information: The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. The hazard statement is H319 (Causes serious eye irritation).[1][2]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common strategy for the synthesis of 7-amino-1,4-benzoxazin-3-one derivatives involves a multi-step process, which can be adapted for this specific compound.
General Synthetic Approach
The synthesis of 7-amino-substituted 1,4-benzoxazin-3-ones typically starts from a commercially available nitrophenol derivative. A plausible synthetic route is outlined below.
dot
Caption: Generalized synthetic workflow for 7-amino-1,4-benzoxazin-3-one derivatives.
Exemplary Experimental Protocol (for a related compound: 7-amino-2H-1,4-benzoxazin-3(4H)-one)
This protocol describes the reduction of a nitro precursor to an amino derivative, a key step in the synthesis of the title compound's scaffold.[3]
Reaction: Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Materials:
-
7-nitro-2H-1,4-benzoxazin-3(4H)-one
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hexane
-
Argon or Nitrogen gas
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A suspension of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (e.g., 7 g, 39.3 mmol) in methanol (50 ml) is prepared in a suitable reaction vessel.
-
The vessel is flushed with an inert gas (e.g., argon).
-
10% Palladium on carbon (e.g., 350 mg, 5% w/w) is added to the suspension.
-
The reaction mixture is hydrogenated at 40 psi for 16 hours.
-
After the reaction is complete, the mixture is diluted with THF (approximately 200 ml).
-
The mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator), leaving a solid residue.
-
The crude product is recrystallized from a mixture of THF and hexane (e.g., 1:5 ratio) to yield the pure 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Expected Outcome: This procedure for a related compound yielded a tan solid with a melting point of 213-215 °C.[3] Spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) would be used to confirm the structure of the product.[3]
Biological Activities and Potential Applications
While specific biological data for this compound is not available, the 1,4-benzoxazin-3-one scaffold is present in numerous compounds with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.
Known activities of related benzoxazinone derivatives include:
-
Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[4]
-
Anticancer and Antioxidant Properties: Certain 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones have demonstrated significant cytotoxic potential against cancer cell lines and possess antioxidant activity.[5]
-
Antifungal Activity: Novel 1,4-benzoxazin-3-one derivatives have been designed and shown to have in vitro antifungal activities against various plant pathogenic fungi.[6]
-
Tyrosine Kinase Inhibition: Some 1,4-benzoxazin-3-one derivatives have been designed as inhibitors of tyrosine kinases, which are implicated in chronic diseases like cancer.[7]
-
General Pharmacological Profile: The benzoxazinone skeleton is a key heterocyclic system for the synthesis of biologically active compounds ranging from herbicides and fungicides to various therapeutic agents.[8][9]
dot
References
- 1. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 2. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. jocpr.com [jocpr.com]
In-Depth Technical Guide: 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 130137-40-5)
Disclaimer: Publicly available scientific literature and data for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 130137-40-5) are exceptionally limited. This guide has been compiled to provide a comprehensive overview of the core 2H-1,4-benzoxazin-3(4H)-one scaffold and its derivatives, with a particular focus on compounds bearing structural similarities, such as substitution at the 7-amino position. The experimental data, protocols, and mechanistic insights presented herein are derived from studies on these related analogs and are intended to serve as a valuable predictive resource and foundational framework for researchers and drug development professionals investigating this specific molecule.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, its basic properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 130137-40-5 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O | [1] |
| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | [1] |
Synthesis of Structurally Related 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
The synthesis of the core 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold typically begins with 2-amino-5-nitrophenol. A general synthetic approach involves the following key steps:
-
N-Alkylation and Acetylation: The starting material is subjected to reactions to introduce substituents at the nitrogen atom of the oxazine ring and the amino group.
-
Cyclization: The intermediate is then cyclized to form the benzoxazinone ring.
-
Reduction of the Nitro Group: The nitro group at the 7-position is reduced to an amino group.
A more specific example is the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which has been reported as potential anticonvulsant agents.[2]
Biological Activity of Structurally Related Benzoxazinone Derivatives
The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Anticancer Activity
Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one linked to 1,2,3-triazole moieties have demonstrated notable inhibitory activity against liver cancer cells.
| Compound | Target Cell Line | IC₅₀ (µM) |
| c5 | Huh-7 | 28.48 |
| c14 | Huh-7 | 32.60 |
| c16 | Huh-7 | 31.87 |
| c18 | Huh-7 | 19.05 |
| 5-fluorouracil (control) | Huh-7 | 21.02 |
Table 1: In vitro anticancer activity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one derivatives against the Huh-7 human liver carcinoma cell line.[3]
Mechanistic studies suggest that these compounds induce DNA damage, leading to apoptosis and autophagy in tumor cells.[3]
Anticonvulsant Activity
A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been evaluated for their anticonvulsant properties using the maximal electroshock (MES) test.
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | 31.7 | 228.2 | 7.2 |
| Phenytoin (control) | 9.5 | 68.5 | 7.2 |
Table 2: Anticonvulsant activity of a lead 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivative in mice.[2]
The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, demonstrated a protective index comparable to the established antiepileptic drug phenytoin.[2]
Antimicrobial Activity
Various 1,4-benzoxazin-3-one derivatives have shown promising activity against phytopathogenic bacteria.
| Compound | Xanthomonas oryzae pv. oryzae (Xoo) EC₅₀ (µg/mL) | Xanthomonas axonopodis pv. citri (Xac) EC₅₀ (µg/mL) | Pseudomonas syringae pv. actinidiae (Psa) EC₅₀ (µg/mL) |
| 4n (a propanolamine derivative) | 4.95 | 4.71 | 8.50 |
| Bismerthiazol (control) | 89.10 | 127.30 | - |
| Thiodiazole copper (control) | 116.90 | 82.73 | 87.50 |
Table 3: In vitro antibacterial activity of a lead 1,4-benzoxazin-3-one derivative against plant pathogenic bacteria.[4]
The mechanism of antibacterial action is believed to involve damage to the bacterial cell wall.[4]
Experimental Protocols
Synthesis of 7-amino-2H-benzo[b][3][6]oxazin-3(4H)-one (Compound a)
A general method for the synthesis of the core scaffold involves the reduction of the corresponding 7-nitro derivative.
-
Reaction Setup: A suspension of 7-nitro-2H-benzo[b][3][5]oxazin-3(4H)-one in methanol is prepared in a reaction vessel under an inert atmosphere (e.g., argon).
-
Catalyst Addition: 10% Palladium on carbon (5% w/w) is added to the suspension.
-
Hydrogenation: The reaction mixture is hydrogenated until the starting material is consumed (monitored by TLC).
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired product.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][5][6][7]
-
Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for evaluating potential antiepileptic drugs against generalized tonic-clonic seizures.[1][2][8][9][10]
-
Animal Preparation: Male ICR mice are acclimated to laboratory conditions. The test compounds are administered intraperitoneally (i.p.).
-
Electroshock Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal or auricular electrodes.
-
Endpoint Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED₅₀) that protects 50% of the animals from the tonic hindlimb extension is calculated.
Visualizations
Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism for anticancer activity.
General Workflow for Anticancer Screening
Caption: Workflow for anticancer drug discovery.
References
- 1. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. While specific experimental data for this exact compound is limited in publicly available literature, this document compiles information on its fundamental properties, proposes a detailed synthetic pathway based on established chemical precedents for analogous structures, and discusses the well-documented biological activities of the broader benzoxazinone class of compounds. This information is intended to serve as a valuable resource for researchers interested in the exploration and development of novel benzoxazinone derivatives for therapeutic applications.
Molecular Structure and Chemical Properties
This compound is a heterocyclic organic compound belonging to the benzoxazinone family. Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with an amino group at the 7-position and methyl groups at the 2- and 4-positions.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 130137-40-5 |
| Appearance | Solid (predicted) |
| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O |
| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (Proposed)
The synthesis of the nitro-intermediate is a critical first step. While a direct protocol is unavailable, the synthesis of a closely related compound, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, has been reported, suggesting a viable route starting from 4-nitroanthranilic acid.[3] A general method for the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides.[2]
General Procedure (Adapted):
-
To a solution of a suitable precursor derived from 2-amino-5-nitrophenol in an appropriate solvent (e.g., dichloromethane), add a methylating agent for the nitrogen at position 4 and a reagent to introduce the methyl group at position 2.
-
The reaction would likely proceed via cyclization to form the benzoxazinone ring.
-
The reaction mixture is stirred at room temperature or heated as necessary, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography or recrystallization to yield 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.
Experimental Protocol: Step 2 - Reduction of 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one to this compound (Proposed)
The reduction of a nitro group to an amino group on the benzoxazinone scaffold is a well-established transformation. A common method involves catalytic hydrogenation.[4]
General Procedure (Adapted):
-
Dissolve the synthesized 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Caption: General workflow for the reduction of the nitro-benzoxazinone precursor.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not available, the expected NMR and mass spectrometry data can be predicted based on the analysis of similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl groups at positions 2 and 4, the proton at position 2, and the amino group protons. The chemical shifts and coupling constants would be indicative of their respective chemical environments. |
| ¹³C NMR | Resonances for the carbon atoms of the benzoxazinone core, the two methyl groups, and the aromatic ring. The carbonyl carbon would appear at a characteristic downfield shift. |
| Mass Spec. | The molecular ion peak (M+) would be expected at m/z 192.21, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO. |
Potential Biological Activities and Signaling Pathways
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active compounds.[5] Derivatives of 1,4-benzoxazin-3-one have demonstrated a wide array of pharmacological activities, including antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6][7][8]
Caption: Reported biological activities of the 1,4-benzoxazin-3-one scaffold.
While no specific biological studies on this compound have been found, the presence of the amino group at the 7-position could modulate the electronic properties of the aromatic ring and potentially influence its interaction with biological targets. For instance, some 7-amino substituted benzoxazinone derivatives have been explored for their potential as anticancer agents.[6] The mechanism of action for many benzoxazinone derivatives is still under investigation, but some have been shown to target specific enzymes or signaling pathways involved in disease progression. For example, certain derivatives have been found to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the pharmacologically significant benzoxazinone family. This guide has outlined its core chemical properties and proposed a viable synthetic route, providing a foundation for its synthesis and future investigation. The diverse biological activities associated with the benzoxazinone scaffold strongly suggest that this compound warrants further study. Future research should focus on the successful synthesis and thorough characterization of this molecule, followed by comprehensive screening for a range of biological activities. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-depth Analysis of "7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" Reveals Undocumented Mechanism of Action
Despite a comprehensive search of scientific literature and chemical databases, a detailed mechanism of action for the specific compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 130137-40-5) remains undocumented in publicly available research. While the broader class of 1,4-benzoxazin-3-one derivatives has been investigated for various therapeutic applications, specific biological targets, signaling pathways, and quantitative pharmacological data for this particular molecule have not been characterized.
The 1,4-benzoxazine core is a recognized scaffold in medicinal chemistry, with different derivatives exhibiting a wide range of biological activities.[1] Research on this chemical family has identified compounds with potential applications as:
-
Anticancer agents: Certain benzoxazine derivatives have been shown to possess anti-proliferative properties.[2][3]
-
Antimicrobial and Antifungal agents: Various substituted benzoxazinones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[4][5]
-
Anti-inflammatory agents: The benzoxazinone structure has been explored for its potential to modulate inflammatory pathways.[6]
-
Anticonvulsant agents: Some derivatives have been investigated for their activity in models of epilepsy.
However, it is crucial to note that these activities are associated with the broader class of 1,4-benzoxazin-3-ones and cannot be directly attributed to this compound without specific experimental evidence. The biological effects of such compounds are highly dependent on their specific substitution patterns, which dictate their physicochemical properties and interactions with biological targets.
Currently, information regarding this compound is primarily limited to its presence in chemical supplier catalogs, which provide basic information such as its molecular formula (C₁₀H₁₂N₂O₂), molecular weight (192.21 g/mol ), and CAS number (130137-40-5).[7][8]
The absence of published data on the mechanism of action for this compound indicates that this compound represents a novel area for investigation. Researchers interested in the therapeutic potential of the 1,4-benzoxazin-3-one scaffold may find this specific derivative to be an uncharacterized candidate for screening and target identification studies. Any determination of its biological activity and mechanism of action would require de novo experimental investigation.
A potential starting point for such research could involve a broad-based phenotypic screening campaign against a panel of cancer cell lines, bacterial strains, or in inflammatory assay systems. Following the identification of any biological activity, subsequent studies would be necessary to elucidate the molecular target(s) and signaling pathways involved. This would typically involve a combination of techniques such as affinity chromatography, proteomics, and specific enzymatic or binding assays.
Until such studies are conducted and published, no in-depth technical guide, summary of quantitative data, or detailed experimental protocols on the mechanism of action for this compound can be provided.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CBR01641-1G купить, цены на сайте! [dv-expert.org]
- 8. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
Synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the benzoxazinone core, followed by N-methylation, and concluding with the reduction of a nitro group to the target primary amine. This guide provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic route.
I. Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process. The pathway begins with the cyclization of 2-amino-5-nitrophenol with a lactate derivative to form the 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one core. This intermediate is then N-methylated to introduce the second methyl group at the 4-position. The final step involves the catalytic hydrogenation of the nitro group to yield the desired 7-amino product.
Caption: Proposed three-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
This procedure is adapted from general methods for the synthesis of 2-substituted-1,4-benzoxazin-3-ones from aminophenols.
-
Reaction Setup: To a solution of 2-amino-5-nitrophenol (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2 equivalents).
-
Addition of Reagent: To the stirred suspension, add ethyl 2-chloropropionate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
This protocol is based on standard N-alkylation procedures for lactams and related heterocycles.
-
Reaction Setup: Dissolve 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a polar aprotic solvent like DMF or acetone.
-
Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride (1.5 equivalents), to the solution and stir for 30 minutes at room temperature to form the corresponding anion.
-
Addition of Methylating Agent: Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the addition of water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
This final step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Addition of Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product. The final compound can be purified by recrystallization or column chromatography if necessary.
III. Quantitative Data Summary
The following table summarizes expected yields and physical properties based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material(s) | Reagents | Expected Yield (%) | Physical State |
| 1 | 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | 2-Amino-5-nitrophenol, Ethyl 2-chloropropionate | K₂CO₃, DMF | 60-75 | Solid |
| 2 | 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | CH₃I, K₂CO₃, DMF | 70-85 | Solid |
| 3 | This compound | 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | H₂, 10% Pd/C, Methanol | 85-95 | Solid |
IV. Logical Workflow for Synthesis
The overall synthetic strategy follows a logical progression of functional group transformations and skeletal construction.
Caption: Logical workflow of the synthesis process.
This guide provides a comprehensive overview of a viable synthetic route to this compound. The provided protocols are based on established chemical transformations and should serve as a solid foundation for the practical synthesis of this compound in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory environment.
Spectroscopic and Synthetic Profile of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of the heterocyclic compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and generalized experimental protocols for spectroscopic analysis are presented to guide researchers in their work with this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 1H | H-5 |
| ~6.40 | dd | 1H | H-6 |
| ~6.35 | d | 1H | H-8 |
| ~4.50 | q | 1H | H-2 |
| ~3.80 | s | 2H | -NH₂ |
| ~3.30 | s | 3H | N-CH₃ |
| ~1.45 | d | 3H | C(2)-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (C-3) |
| ~148.0 | C-7 |
| ~142.0 | C-8a |
| ~125.0 | C-4a |
| ~115.0 | C-5 |
| ~110.0 | C-6 |
| ~105.0 | C-8 |
| ~75.0 | C-2 |
| ~30.0 | N-CH₃ |
| ~18.0 | C(2)-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1680 - 1660 | Strong | C=O stretch (amide) |
| 1620 - 1580 | Medium | N-H bend |
| 1520 - 1480 | Strong | C=C stretch (aromatic) |
| 1280 - 1200 | Strong | C-N stretch (aryl amine) |
| 1250 - 1150 | Strong | C-O-C stretch (asymmetric) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 149 | [M - CH₃ - CO]⁺ |
| 134 | [M - CH₃ - CO - NH]⁺ |
Hypothetical Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from 2-amino-5-nitrophenol. This hypothetical two-step synthesis is illustrated in the workflow diagram below. The initial step involves an N-alkylation and cyclization, followed by a reduction of the nitro group to the corresponding amine.
Caption: Hypothetical two-step synthesis of the target compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Interpretation: Analyze the mass-to-charge ratios of the molecular ion and its fragment ions to confirm the molecular weight and elucidate the structure.
Potential Biological Activities of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: An In-depth Technical Guide
The 1,4-benzoxazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticonvulsant, neuroprotective, anticancer, and antifungal activities.[1][2] The presence of an amino group at the 7-position, combined with methyl substitutions at the 2 and 4 positions, suggests that 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one could possess significant biological activities.
Potential Pharmacological Profile
Based on structure-activity relationships derived from related compounds, this compound is hypothesized to exhibit one or more of the following activities:
-
Anticonvulsant Activity: Structurally similar 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have demonstrated potent anticonvulsant effects.[3][4][5]
-
Neuroprotective Effects: Amino-substituted benzoxazines have shown promise as neuroprotective agents, primarily through their antioxidant properties.[6][7][8]
-
Anticancer Activity: The benzoxazine scaffold is found in numerous compounds with anti-proliferative effects against various cancer cell lines.[9][10][11]
-
Antifungal Activity: Derivatives of 1,4-benzoxazin-3-one have been synthesized and evaluated for their efficacy against pathogenic fungi.[12][13][14][15][16]
Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize quantitative data for biological activities of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives and other related benzoxazines.
Table 1: Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Substituent (at benzylamino) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| 4b | 4-Fluoro | 31.7 | 228.2 | 7.2 |
Data from Piao et al., 2008.[3]
Table 2: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 14f | PC-3 (Prostate) | 7.84 |
| NHDF (Normal Fibroblast) | 16.2 | |
| MDA-MB-231 (Breast) | 12.9 | |
| MIA PaCa-2 (Pancreatic) | 9.58 | |
| U-87 MG (Glioblastoma) | 16.2 |
Data from Fu et al., 2023.[9][10]
Table 3: Antifungal Activity of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives
| Compound | Fungal Strain | EC₅₀ (µg/mL) |
| 5L | Gibberella zeae | 20.06 |
| 5o | Gibberella zeae | 23.17 |
| 5q | Pellicularia sasakii | 26.66 |
| 5r | Phytophthora infestans | 15.37 |
| 5p | Capsicum wilt | 26.76 |
Data from Tang et al., 2023.[12][13][14][16]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticonvulsant Activity Evaluation
1. Maximal Electroshock (MES) Test: [3][17][18]
-
Animal Model: Kunming mice.
-
Procedure: A 50 Hz alternating current is applied through corneal electrodes for 0.2 seconds. The abolition of the hind limb tonic extensor component of the seizure is defined as protection.
-
Data Analysis: The median effective dose (ED₅₀) is calculated using the Bliss method.
2. Rotarod Neurotoxicity Test: [3][17]
-
Animal Model: Kunming mice.
-
Procedure: Mice are trained to remain on an accelerating rotarod. Thirty minutes after drug administration, the inability of the mouse to maintain equilibrium on the rod for at least 1 minute in three successive trials indicates neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀) is determined.
Anticancer Activity Screening
1. Cell Proliferation Assay (CellTiter-Glo®): [9][10]
-
Cell Lines: Various human cancer cell lines (e.g., PC-3, MDA-MB-231, MIA PaCa-2).
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a set incubation period, the CellTiter-Glo® reagent is added, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated from dose-response curves.
Antifungal Activity Assay
1. Mycelium Growth Rate Method: [12][13][14][16]
-
Fungal Strains: Various plant pathogenic fungi (e.g., Gibberella zeae, Pellicularia sasakii).
-
Procedure: The test compounds are mixed with a potato dextrose agar (PDA) medium. Mycelial discs of the fungi are placed on the center of the agar plates and incubated.
-
Data Analysis: The diameter of the fungal colonies is measured, and the percentage of inhibition is calculated relative to a control. The effective concentration for 50% inhibition (EC₅₀) is then determined.
Mandatory Visualizations
Logical Relationship for Drug Discovery
Caption: A simplified workflow for the preclinical development of novel therapeutic agents.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for evaluating the anticonvulsant activity and neurotoxicity of test compounds.
Potential Signaling Pathway in Cancer Cells
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 17. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anticonvulsant activity evaluation of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Story of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of a Lesser-Known Benzoxazinone
For Researchers, Scientists, and Drug Development Professionals
While the specific compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 130137-40-5) is cataloged and available from commercial suppliers, a comprehensive historical account of its discovery and a detailed public record of its biological activities remain largely unpublished in mainstream scientific literature. This technical guide will provide a foundational understanding of this molecule based on available chemical data and situate it within the broader, well-documented context of the benzoxazinone chemical class. The rich history and diverse biological activities of related benzoxazinone compounds offer valuable insights into the potential properties and applications of this specific derivative.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below. This data is compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 130137-40-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 192.21 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | CC1OC2=C(C=C(C=C2)N)N(C1=O)C | Inferred |
| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | Sigma-Aldrich[1] |
A Historical Perspective on the Benzoxazinone Scaffold
The discovery of the benzoxazinone core dates back to the early 20th century. In 1902, Heller and Fiesselmann first reported the synthesis of a 4H-3,1-benzoxazin-4-one derivative.[2] However, the parent 4H-3,1-benzoxazine ring system was first synthesized in 1944 by Holly and Cope.[2] These foundational discoveries paved the way for the exploration of a vast chemical space of benzoxazine derivatives.
Naturally occurring benzoxazinones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), were later isolated from plants like maize and wheat.[3][4] These compounds play a crucial role in the plant's defense mechanisms against herbivores and pathogens.[4] The recognition of their biological activity spurred further research into the synthesis and pharmacological evaluation of a wide array of synthetic benzoxazinone derivatives.
The Benzoxazinone Class: A Privileged Scaffold in Medicinal Chemistry
The benzoxazinone skeleton is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This has led to the development of benzoxazinone-containing compounds with a wide spectrum of pharmacological activities.[3][5]
Diverse Biological Activities of Benzoxazinone Derivatives:
-
Antimicrobial and Antifungal: Numerous studies have demonstrated the efficacy of benzoxazinone derivatives against various bacterial and fungal strains.[3][6]
-
Anticancer: The benzoxazinone core has been incorporated into molecules designed to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases.[5][7]
-
Anti-inflammatory: Certain benzoxazinone derivatives have shown potential as anti-inflammatory agents.
-
Anticonvulsant: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, structurally related to the topic compound, have been synthesized and evaluated for their anticonvulsant properties.[8]
-
Herbicidal and Pesticidal: Leveraging the defensive role of natural benzoxazinoids, synthetic derivatives are explored for their potential in agrochemical applications.[9]
Putative Synthesis of this compound
A plausible synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental optimization.
Caption: Hypothetical synthetic workflow for the preparation of this compound.
Potential Biological Significance and Future Directions
Given the diverse biological activities of the benzoxazinone class, this compound represents an intriguing molecule for further investigation. The presence of the amino group at the 7-position provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Future research efforts could focus on:
-
De novo Synthesis and Structural Confirmation: A full, unambiguous synthesis and characterization of this compound to confirm its structure and provide a reliable source of the material for biological testing.
-
Biological Screening: Comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammatory and neurological pathways.
-
Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular mechanism of action would be crucial.
The logical relationship for future research on this compound can be visualized as follows:
Caption: Logical workflow for the future investigation of this compound.
References
- 1. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one Derivatives and Analogs
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of the 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one core. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction
The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and anticonvulsant activities.[1][2][3][4] The 7-amino substitution, in particular, offers a key position for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide focuses on the this compound core and its analogs, summarizing key findings in their synthesis and biological evaluation.
Synthesis of this compound and its Analogs
The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives typically begins with a substituted 2-aminophenol. A general synthetic strategy involves the protection of the amino group, followed by N-alkylation and cyclization to form the benzoxazinone ring. Subsequent reduction of a nitro group at the 7-position yields the desired 7-amino functionality.
A general workflow for the synthesis of 7-amino substituted 1,4-benzoxazin-3-one derivatives is depicted below.
Biological Activities of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Analogs
Derivatives of the 7-amino-2H-1,4-benzoxazin-3(4H)-one core have been investigated for various biological activities, with antifungal and anticancer properties being the most prominent.
Antifungal Activity
Several studies have reported the synthesis and evaluation of 1,4-benzoxazin-3-one derivatives as potent antifungal agents. These compounds often exhibit broad-spectrum activity against various fungal pathogens. The introduction of an acylhydrazone moiety at different positions on the benzoxazinone scaffold has been a successful strategy in developing compounds with significant antifungal efficacy.[2][6]
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 5l | Gibberella zeae | 20.06 | [2][6] |
| 5o | Gibberella zeae | 23.17 | [2][6] |
| 5q | Pellicularia sasakii | 26.66 | [2][6] |
| 5r | Phytophthora infestans | 15.37 | [2][6] |
| 5p | Capsicum wilt | 26.76 | [6] |
Table 1: Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives. [2][6]
Anticancer Activity
The 1,4-benzoxazine scaffold is also recognized for its potential in the development of anticancer agents.[7] Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating moderate to good potency. Structure-activity relationship studies have indicated that substitutions on the aromatic rings significantly influence the cytotoxic activity.[7] For instance, the introduction of hydroxyl groups and a para-amino group on different rings of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs was found to be beneficial for their anticancer activity.[7]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 14f | PC-3 (Prostate Cancer) | 9.71 | [7] |
| 14f | NHDF (Normal Human Dermal Fibroblasts) | 7.84 | [7] |
| 14f | MDA-MB-231 (Breast Cancer) | 12.9 | [7] |
| 14f | MIA PaCa-2 (Pancreatic Cancer) | 9.58 | [7] |
| 14f | U-87 MG (Glioblastoma) | 16.2 | [7] |
Table 2: Anticancer Activity of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative. [7]
Experimental Protocols
General Synthesis of 7-Nitro-2-aryl-4H-benzo[d][2][8]oxazin-4-ones
This protocol is adapted from the synthesis of 7-nitro substituted benzoxazinones which can be subsequently reduced to the corresponding 7-amino derivatives.[8]
Materials:
-
4-Nitroanthranilic acid
-
Substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride)
-
Pyridine
-
Appropriate solvents (e.g., anhydrous tetrahydrofuran)
Procedure:
-
A solution of 4-nitroanthranilic acid (1.0 eq) in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The substituted benzoyl chloride (2.0 eq) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-nitro-2-aryl-4H-benzo[d][2][9]oxazin-4-one.
MTT Assay for Cell Viability
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A control group receiving only the vehicle (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways
While the exact signaling pathways modulated by this compound and its direct analogs are not yet fully elucidated, studies on structurally related benzoxazinone derivatives suggest potential mechanisms of action, particularly in cancer. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[10] Certain 4-phenyl-2H-benzo[b][2][11]oxazin-3(4H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors.[10]
Conclusion
The this compound core represents a promising scaffold for the development of novel therapeutic agents. While specific data on this exact molecule is limited, its analogs have demonstrated significant potential as antifungal and anticancer agents. The synthetic accessibility of the benzoxazinone ring system allows for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of the this compound core to fully elucidate their therapeutic potential and mechanisms of action. Detailed investigations into their effects on specific signaling pathways will be crucial for their advancement in drug discovery pipelines.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited specific literature on this exact compound, this guide has been expanded to include detailed information on the synthesis, biological activities, and experimental protocols of structurally related 1,4-benzoxazin-3-one derivatives. This information is intended to serve as a valuable resource for researchers interested in the potential applications and development of this class of compounds.
Physicochemical Properties
While specific experimental data for this compound is not widely available, its basic properties can be derived from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 130137-40-5 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 192.21 g/mol | Sigma-Aldrich |
| Appearance | Solid (predicted) | - |
| SMILES | CC1OC2=CC(N)=CC=C2N(C)C1=O | Sigma-Aldrich |
| InChI | 1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3 | Sigma-Aldrich |
Synthesis of 1,4-Benzoxazin-3-one Analogs
A specific, detailed synthesis for this compound is not described in the reviewed literature. However, based on established synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. The key steps would likely involve the formation of the benzoxazinone core, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.
A general synthetic strategy would likely start from a substituted aminophenol. The introduction of the 7-amino group is typically achieved through the reduction of a 7-nitro precursor. The N-methylation at position 4 and the methylation at position 2 would be accomplished through separate alkylation steps.
Below is a generalized synthetic workflow for 7-amino substituted 1,4-benzoxazin-3-ones.
Caption: Generalized synthesis of 7-amino-1,4-benzoxazin-3-ones.
The introduction of the methyl group at the C2 position can be achieved by using a starting material that already contains this feature, such as an alaninate derivative, or through direct alkylation of the benzoxazinone ring. N-methylation is typically performed using a methylating agent like methyl iodide in the presence of a base.
Caption: Key functionalization steps for the 1,4-benzoxazin-3-one core.
Biological Activity of 1,4-Benzoxazin-3-one Analogs
Derivatives of 1,4-benzoxazin-3-one have been investigated for a wide range of biological activities. The data presented below is for structurally related compounds and provides a basis for predicting the potential activity of this compound.
Anticonvulsant Activity
A study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones revealed their potential as anticonvulsant agents. The activity was evaluated using the maximal electroshock (MES) test in mice.[1]
| Compound | R | ED₅₀ (mg/kg) (MES test) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4a | H | 45.6 | 185.3 | 4.1 |
| 4b | 4-F | 31.7 | 228.2 | 7.2 |
| 4c | 4-Cl | 42.8 | 201.5 | 4.7 |
| 4d | 4-Br | 51.3 | 210.6 | 4.1 |
| 4e | 4-CH₃ | 62.1 | >300 | >4.8 |
| Phenytoin | - | 9.5 | 68.5 | 7.2 |
| Carbamazepine | - | 8.8 | 62.7 | 7.1 |
Data extracted from Piao et al., Eur J Med Chem. 2008, 43(6), 1216-21.[1]
Antifungal Activity
Several 1,4-benzoxazin-3-one derivatives have been synthesized and tested for their in vitro antifungal activity against various plant pathogenic fungi.
| Compound | R¹ | R² | % Inhibition at 50 µg/mL (Gibberella zeae) | EC₅₀ (µg/mL) (Gibberella zeae) |
| 5a | H | 2-Cl | 55.3 | >50 |
| 5l | H | 4-OCH₃ | 76.4 | 20.06 |
| 5o | 6-Cl | 4-OCH₃ | 76.1 | 23.17 |
| Hymexazol | - | - | 49.5 | 40.51 |
Data extracted from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.
Experimental Protocols
General Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
A common starting point for 7-amino derivatives is the corresponding 7-nitro compound. A general procedure involves the reaction of a 2-amino-5-nitrophenol with an α-halo acetyl halide followed by intramolecular cyclization.
Step 1: N-acylation To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of an α-halo acetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) is added dropwise at 0 °C in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid. The reaction mixture is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
Step 2: Intramolecular Cyclization The N-acylated intermediate is then treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The mixture is heated to induce intramolecular Williamson ether synthesis, leading to the cyclized 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The product is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Reduction of the Nitro Group
The conversion of the 7-nitro group to a 7-amino group is a standard reduction reaction.
A solution of the 7-nitro-1,4-benzoxazin-3-one derivative in a solvent such as methanol, ethanol, or ethyl acetate is subjected to catalytic hydrogenation. A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The reaction is carried out under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the 7-amino-1,4-benzoxazin-3-one derivative.
N-Methylation of the Benzoxazinone Core
To a solution of the 1,4-benzoxazin-3-one in a suitable solvent like DMF or acetone, an excess of a base such as anhydrous potassium carbonate or sodium hydride is added. The mixture is stirred for a short period, followed by the addition of a methylating agent, typically methyl iodide. The reaction is usually stirred at room temperature or slightly elevated temperatures for several hours. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the N-methylated product, which may be further purified by chromatography.
Structure-Activity Relationships and Signaling Pathways
While no specific signaling pathways for this compound have been elucidated, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights.
For anticonvulsant activity in the 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one series, the following observations were made[1]:
-
The presence of a substituent on the benzyl ring generally influences the activity.
-
An electron-withdrawing group, particularly a fluorine atom at the para position of the benzyl ring, was found to enhance the anticonvulsant activity and protective index.
The logical relationship for this SAR can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the 1,4-benzoxazine class of heterocyclic molecules. This structural motif is of significant interest in medicinal chemistry, as derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, hereafter referred to as "the compound." The following sections offer step-by-step methodologies for assessing its antioxidant potential, anti-inflammatory effects, and cytotoxic activity against cancer cells.
Antioxidant Activity Assessment
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of the compound can be evaluated using radical scavenging assays such as the DPPH and ABTS methods. These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to a stable radical, thus neutralizing it and causing a measurable change in color.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate antioxidant activity.[2] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[3]
1.1.1 Experimental Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[2]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the compound from the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, at the same concentrations as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
1.1.2 Experimental Workflow Diagram
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic compounds.[1]
1.2.1 Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[5]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5] Before use, dilute the solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.[6]
-
Add 10 µL of the different concentrations of the test compound, positive control, or solvent blank to the respective wells.[6]
-
Incubate the plate in the dark at room temperature for 6-7 minutes.[4][5]
-
Measure the absorbance at 734 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
1.2.2 Data Presentation: Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | 22.5 ± 1.8 | 15.3 ± 1.2 |
| Ascorbic Acid (Positive Control) | 5.2 ± 0.4 | 3.8 ± 0.3 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the compound can be investigated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay uses murine macrophage cell line RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates these cells to produce NO via the induction of inducible nitric oxide synthase (iNOS).[7] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
2.1.1 Experimental Protocol
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
-
Compound Treatment and Stimulation:
-
Remove the old media and replace it with fresh media containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Pre-treat the cells with the compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[7]
-
Incubate the plate for an additional 24 hours.[7]
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[7]
-
Incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm.[7]
-
A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
-
Cell Viability (MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT, see Section 3.1) should be performed in parallel on the remaining cells in the plate.
-
2.1.2 LPS-Induced Inflammatory Signaling Pathway
2.1.3 Data Presentation: Anti-inflammatory Activity
| Concentration (µg/mL) | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |
| Control (no LPS) | 2.1 ± 0.3 | - | 100 |
| LPS (1 µg/mL) | 35.4 ± 2.5 | 0 | 98 ± 3 |
| Compound + LPS (5) | 28.1 ± 1.9 | 20.6 | 97 ± 4 |
| Compound + LPS (10) | 19.5 ± 1.5 | 44.9 | 95 ± 5 |
| Compound + LPS (25) | 10.2 ± 0.8 | 71.2 | 93 ± 4 |
| Compound + LPS (50) | 6.8 ± 0.5 | 80.8 | 89 ± 6 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Cytotoxic Activity Assessment
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] This assay is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.
MTT Cytotoxicity Assay
3.1.1 Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., 1, 10, 25, 50, 100 µg/mL) for 48 or 72 hours.[9] Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the media.
-
Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[10]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 590 nm.[7]
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of cells treated with the compound and A_control is the absorbance of untreated cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
3.1.2 Experimental Workflow Diagram
3.1.3 Data Presentation: Cytotoxic Activity
| Cell Line | IC50 (µg/mL) |
| This compound | |
| MCF-7 (Breast Cancer) | 35.2 ± 2.9 |
| A549 (Lung Cancer) | 48.7 ± 4.1 |
| Doxorubicin (Positive Control) | |
| MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 1.2 ± 0.2 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. It is recommended that all experiments be performed in triplicate and include appropriate positive and negative controls to ensure data accuracy and reproducibility.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. One moment, please... [marinebiology.pt]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2.4.1. Radical-Scavenging Activity [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
"7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" cell-based assay protocol
Application Notes and Protocols
Topic: Cell-Based Assay Protocol for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazinone class. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Some of these compounds have been shown to induce DNA damage, apoptosis, and modulate signaling pathways such as the Nrf2-HO-1 pathway in tumor cells.[1][3] Given the potential for this class of compounds to impact cell viability and induce cell death, a fundamental step in its characterization is to assess its cytotoxic and apoptotic effects in a cell-based assay.
This document provides a detailed protocol for evaluating the in vitro efficacy of this compound by determining its effect on cell viability and its ability to induce apoptosis in a selected cancer cell line. The protocol outlines the use of a common colorimetric assay (MTT) to measure cell viability and a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) to detect and quantify apoptosis.
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Assay Type | Cell Line | Time Point (hours) | Parameter | Value |
| Cell Viability (MTT) | HT1080 | 48 | IC₅₀ | Data to be determined |
| Cell Viability (MTT) | HeLa | 48 | IC₅₀ | Data to be determined |
| Apoptosis (Annexin V/PI) | HT1080 | 24 | % Apoptotic Cells | Data to be determined |
| Apoptosis (Annexin V/PI) | HeLa | 24 | % Apoptotic Cells | Data to be determined |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of a selected cancer cell line (e.g., HT1080 fibrosarcoma cells, which carry an N-ras mutation).[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
-
This compound (MW: 192.21 g/mol )[6]
-
Selected cancer cell line (e.g., HT1080, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.[7]
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol measures the induction of apoptosis by this compound. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[5][8]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ for 24 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[8]
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell viability and apoptosis assays.
Hypothetical Signaling Pathway
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cell-based assay for the evaluation of anti-ras compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 7. Assessing cell viability and apoptosis [bio-protocol.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Animal Model Studies of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Disclaimer: No animal model studies were found for the specific compound "7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one." The following application notes and protocols are based on published research for structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key heterocyclic system that has been extensively studied for the development of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] These notes provide an overview of the application of animal models in evaluating the in vivo efficacy and safety of these derivatives.
I. Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown significant anti-inflammatory effects by modulating key signaling pathways.[2][4] In vivo studies are crucial to validate these effects and assess their therapeutic potential.
Quantitative Data Summary
| Compound Class | Animal Model | Assay | Efficacy | Reference |
| Benzoxazinone-diclofenac hybrid | Rat | Carrageenan-induced paw edema | 62.61% inhibition | [5] |
| Benzoxazinone-diclofenac hybrid | Mouse | Acetic acid-induced writhing | 62.36% protection | [5] |
| 1,2,3-triazole derivative | Mouse | CFA-induced mechanical allodynia | Alleviation of mechanical pain | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [5]
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200g)
-
2H-1,4-benzoxazin-3(4H)-one derivative
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard, and test compound groups.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathway: Nrf2-HO-1 Pathway Activation [4][6]
Certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which helps in reducing intracellular reactive oxygen species (ROS).[4][6]
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one as an Anticonvulsant Agent
Disclaimer: There is currently no publicly available scientific literature detailing the anticonvulsant properties of "7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one." The following application notes and protocols are based on a structurally related compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one , for which anticonvulsant data has been published.[1] This document is intended to serve as a comprehensive template and guide for researchers investigating the anticonvulsant potential of novel 2H-1,4-benzoxazin-3(4H)-one derivatives.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key heterocyclic motif found in various biologically active compounds.[2] Derivatives of this structure have been explored for a range of therapeutic applications, including as potential treatments for neurological disorders. This document outlines the preclinical evaluation of this compound and its analogs for anticonvulsant activity. The primary screening is conducted using the Maximal Electroshock (MES) test, a well-established model for generalized tonic-clonic seizures.[3][4][5] Neurotoxicity is assessed via the rotarod test to determine a therapeutic window.[6] Further mechanistic insights are explored through models like the subcutaneous pentylenetetrazole (scPTZ), isoniazid-induced, and strychnine-induced seizure tests.
Quantitative Data Summary
The following table summarizes the anticonvulsant profile of the reference compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, in mice.[1] This data provides a benchmark for evaluating new analogs.
| Compound | Test | Species | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | MES | Mouse | Intraperitoneal | 31.7 | Not explicitly stated, but PI is given | 7.2 |
Table 1: Anticonvulsant Activity and Neurotoxicity of a Reference Benzoxazinone Derivative. ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of the animals. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window.
Experimental Protocols
Maximal Electroshock (MES) Test
This test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[3][4][5] It assesses the ability of a compound to prevent the spread of seizures.
Materials:
-
Male Kunming mice (or similar strain), 18-22 g
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Corneal electrodes
-
Electroshock apparatus
-
0.9% saline solution with 0.5% tetracaine (anesthetic)
Procedure:
-
Fast the mice for 4 hours before the experiment with free access to water.
-
Prepare solutions of the test compound at various doses.
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
At the time of peak effect (typically 30-60 minutes post-administration), apply a drop of the saline/anesthetic solution to the corneas of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[3]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.[3]
-
Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Rotarod Neurotoxicity Test
This test evaluates the potential for a compound to cause motor impairment and is used to determine the TD₅₀.[6]
Materials:
-
Male Kunming mice (or similar strain), 18-22 g
-
Test compound
-
Vehicle
-
Rotarod apparatus (e.g., 3 cm diameter rod)
Procedure:
-
Train the mice on the rotarod (e.g., rotating at 20 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days until they can remain on the rod for the full duration.
-
On the test day, administer the test compound or vehicle i.p. at various doses.
-
At the time of peak effect, place each mouse on the rotating rod.
-
Record the time each mouse remains on the rod, up to a maximum cutoff time (e.g., 2 minutes).
-
A mouse is considered to have failed the test if it falls off the rod three times within the cutoff period.
-
Calculate the TD₅₀, the dose at which 50% of the mice exhibit motor impairment.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that may be effective against myoclonic and absence seizures, often by modulating GABAergic neurotransmission.[7]
Materials:
-
Male Kunming mice (or similar strain), 18-22 g
-
Test compound
-
Vehicle
-
Pentylenetetrazole (PTZ) solution
-
Observation cages
Procedure:
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Immediately place each mouse in an individual observation cage.
-
Observe the mice for 30 minutes for the presence of generalized clonic seizures (lasting at least 5 seconds).
-
The test compound is considered effective if it prevents the onset of these seizures.
Isoniazid-Induced Seizure Test
This test is also used to investigate potential GABAergic mechanisms, as isoniazid induces seizures by inhibiting the synthesis of GABA.[8][9]
Materials:
-
Male Kunming mice (or similar strain), 18-22 g
-
Test compound
-
Vehicle
-
Isoniazid solution
Procedure:
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, inject a convulsive dose of isoniazid (e.g., 250 mg/kg, i.p.).
-
Observe the mice for a defined period (e.g., 60 minutes).
-
Record the latency to the onset of tonic-clonic seizures and the percentage of protected animals.
Strychnine-Induced Seizure Test
This model is used to probe for interactions with the glycinergic system, as strychnine is a competitive antagonist of glycine receptors.[10][11]
Materials:
-
Male Kunming mice (or similar strain), 18-22 g
-
Test compound
-
Vehicle
-
Strychnine solution
Procedure:
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, inject a convulsive dose of strychnine (e.g., 1.25 mg/kg, i.p.).[12]
-
Observe the mice for the onset of tonic extensor seizures.
-
Record the latency to seizure onset and the percentage of mortality within a specified timeframe (e.g., 30 minutes).
Visualizations
References
- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. benchchem.com [benchchem.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Thieme E-Journals - Journal of Pediatric Neurology / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes: Anticancer Potential of 7-Amino-1,4-Benzoxazine Derivatives in Cancer Cell Lines
Disclaimer: To date, published research on the direct anticancer effects of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one in cancer cell lines is not available. This document provides a summary of the anticancer activities of structurally related 1,4-benzoxazine and phenoxazine derivatives to offer insights into the potential of this chemical class. The presented data and protocols are derived from studies on these related compounds.
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer properties. This has led to continued interest in the synthesis and evaluation of novel benzoxazine analogs as potential therapeutic agents. This document details the in vitro activity of several 7-amino-1,4-benzoxazine and related derivatives against various cancer cell lines, providing protocols for key experimental procedures.
Data Presentation
The following tables summarize the cytotoxic activities of various 1,4-benzoxazine and phenoxazine derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 1,2,3-Triazole Derivatives of 7-Amino-2H-1,4-benzoxazin-3(4H)-one
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver Carcinoma) | 28.48 | [1] |
| c14 | Huh-7 (Liver Carcinoma) | 32.60 | [1] |
| c16 | Huh-7 (Liver Carcinoma) | 31.87 | [1] |
| c18 | Huh-7 (Liver Carcinoma) | 19.05 | [1] |
Table 2: Cytotoxicity of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14f | PC-3 (Prostate Cancer) | 9.71 | [2][3] |
| 14f | MDA-MB-231 (Breast Cancer) | 12.9 | [2][3] |
| 14f | MIA PaCa-2 (Pancreatic Cancer) | 9.58 | [2][3] |
| 14f | U-87 MG (Glioblastoma) | 16.2 | [2][3] |
Table 3: Cytotoxicity of 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Phx-1 | Multiple (average of 10 lines) | >100 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Workflow:
Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (e.g., 1,4-benzoxazine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compound).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Workflow:
Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mechanism of Action Insights
Studies on derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold suggest that their anticancer effects may be mediated through the induction of DNA damage.[1] This is evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[1] Consequently, this can trigger apoptotic pathways, indicated by an increase in caspase-7 expression.[1] Furthermore, the activation of autophagy, as shown by enhanced LC3 expression, may also play a role in the cellular response to these compounds.[1] The rigid and planar structure of the benzoxazine core is thought to facilitate intercalation with DNA, contributing to these effects.[1]
Potential Signaling Pathway:
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Antifungal Screening of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,4-benzoxazin-3-one scaffold has been identified as a promising heterocyclic structure in the development of novel therapeutic agents, exhibiting a range of biological activities.[1][2][3] This application note describes the use of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, a novel derivative, for in vitro antifungal screening. The protocols outlined herein provide a framework for evaluating its efficacy against clinically relevant fungal species.
The core structure of 2H-1,4-benzoxazin-3(4H)-one and its derivatives have shown potential in various therapeutic areas, including anticancer and anti-inflammatory applications.[4][5] Their utility as antifungal agents is an area of growing interest.[6][7] This document provides detailed methodologies for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the test compound, crucial parameters for assessing its antifungal potential.
Materials and Equipment
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Incubator
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[8][9]
1. Preparation of Fungal Inoculum:
- Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours.
- Harvest fungal cells and suspend them in sterile saline.
- Adjust the inoculum density to 1-5 x 10^6 cells/mL using a spectrophotometer (at 530 nm) or a hemocytometer.
- Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Preparation of Test Compound:
- Prepare a stock solution of this compound in DMSO.
- Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of test concentrations.
3. Assay Procedure:
- Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
- Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.[8]
- Growth inhibition can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary test following the MIC assay to assess whether the compound has a fungicidal or fungistatic effect.[10]
1. Subculturing from MIC Assay:
- Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
- Spot the aliquot onto an SDA plate.
2. Incubation:
- Incubate the plates at 35°C for 24-48 hours.
3. Determination of MFC:
- The MFC is the lowest concentration of the compound at which no fungal growth is observed on the SDA plate, indicating a 99.9% killing of the initial inoculum.[10]
Data Presentation
The antifungal activity of this compound can be summarized in the following table. The values presented are hypothetical and serve as an example.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 32 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
| Cryptococcus neoformans ATCC 208821 | 8 | 16 |
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: Experimental workflow for antifungal screening.
Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.
Conclusion
The protocols described provide a standardized method for the preliminary in vitro evaluation of the antifungal properties of this compound. The determination of MIC and MFC values is a critical first step in the assessment of novel antifungal candidates. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity of this compound. The benzoxazinone scaffold holds promise for the development of new antifungal agents to combat the growing threat of fungal infections.
References
- 1. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for a Novel Anti-Inflammatory Agent: 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core structure of 2H-1,4-benzoxazin-3(4H)-one has been identified as a valuable scaffold in the development of novel therapeutic agents, particularly for neurodegenerative diseases where inflammation plays a key role.[3] The anti-inflammatory potential of this class of compounds is often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines.
This document provides a comprehensive set of protocols for the preliminary in vitro and in vivo evaluation of the anti-inflammatory activity of this compound. The described assays will enable researchers to assess the compound's efficacy in a systematic manner, from initial cell-based screening to a well-established animal model of acute inflammation.
Experimental Workflow
A typical workflow for assessing the anti-inflammatory properties of a novel compound like this compound involves a tiered approach. This starts with broad in vitro screening to determine biological activity and identify potential mechanisms, followed by more complex in vivo models to evaluate efficacy and safety in a whole organism.
Caption: General experimental workflow for anti-inflammatory drug discovery.
In Vitro Anti-Inflammatory Activity Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key pro-inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of the test compound to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophage cells. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[4]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells should remain unstimulated as a negative control.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Data Presentation:
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | |
| 10 | 35.8 ± 3.5 | 22.5 | |
| 50 | 68.4 ± 4.2 | ||
| 100 | 89.1 ± 5.0 | ||
| Indomethacin (Standard) | 1 | 20.5 ± 2.8 | |
| 10 | 45.3 ± 4.1 | 15.8 | |
| 50 | 75.9 ± 5.3 | ||
| 100 | 92.6 ± 4.8 |
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. This assay quantifies the inhibitory effect of the test compound on the secretion of these cytokines from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculation: Determine the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
Data Presentation:
| Compound | Concentration (µM) | % TNF-α Inhibition (Mean ± SD) | % IL-6 Inhibition (Mean ± SD) |
| This compound | 10 | 30.1 ± 3.3 | 25.7 ± 2.9 |
| 50 | 65.2 ± 4.8 | 58.9 ± 4.1 | |
| Dexamethasone (Standard) | 10 | 70.5 ± 5.1 | 68.2 ± 4.5 |
| 50 | 91.3 ± 6.2 | 88.6 ± 5.7 |
NF-κB Signaling Pathway
The production of NO, TNF-α, and IL-6 in response to LPS is largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Therefore, inhibition of this pathway is a plausible mechanism of action for anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in macrophages.
In Vivo Anti-Inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and well-characterized model of acute inflammation.[5][6][7] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The ability of a compound to reduce the carrageenan-induced paw edema is an indication of its anti-inflammatory activity.[8]
Protocol:
-
Animals: Use male Wistar rats (180-220 g), acclimatized for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: this compound (e.g., 25 mg/kg, p.o.).
-
Group III: this compound (e.g., 50 mg/kg, p.o.).
-
Group IV: Indomethacin (10 mg/kg, p.o.) as the standard drug.
-
-
Dosing: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.58 ± 0.05 | 31.8 |
| 50 | 0.42 ± 0.04 | 50.6 | |
| Indomethacin (Standard) | 10 | 0.35 ± 0.03 | 58.8 |
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo assays allows for a comprehensive evaluation of the compound's potential as a novel anti-inflammatory agent. Positive results from these studies would warrant further investigation into the specific molecular targets and detailed mechanisms of action, as well as more extensive preclinical safety and efficacy studies.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
Application Notes and Protocols: Measuring the Antioxidant Capacity of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. While specific research on this particular molecule is emerging, derivatives of benzoxazinones have demonstrated a range of biological activities, including antioxidant properties.[1][2][3][4] The evaluation of the antioxidant capacity of novel compounds is a critical step in drug discovery and development, particularly for therapeutic areas where oxidative stress is implicated.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. Antioxidants can neutralize these reactive species, mitigating cellular damage. Therefore, quantifying the antioxidant capacity of a compound like this compound is essential to ascertain its therapeutic potential.
This document provides detailed protocols for a panel of commonly accepted in vitro assays to determine the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, the FRAP (Ferric Reducing Antioxidant Power) Assay, and the ORAC (Oxygen Radical Absorbance Capacity) Assay.
Mechanism of Antioxidant Action
Antioxidants counteract oxidative stress through various mechanisms, primarily by neutralizing free radicals. This can occur via hydrogen atom transfer (HAT) or single electron transfer (SET). The assays described herein are based on these principles to provide a comprehensive antioxidant profile of the test compound.
Caption: General mechanism of antioxidant action in mitigating cellular damage caused by reactive oxygen species.
Experimental Workflow
The following workflow outlines the sequential steps for a comprehensive evaluation of the antioxidant capacity of the target compound.
Caption: Experimental workflow for determining the antioxidant capacity of the test compound.
Data Presentation
The results from the antioxidant assays should be summarized in a clear and concise table to allow for easy comparison. The following table provides a template with hypothetical data for this compound.
| Assay | Parameter | This compound | Positive Control (Trolox) |
| DPPH Assay | IC50 (µM) | 85.2 ± 4.5 | 25.8 ± 1.9 |
| ABTS Assay | TEAC (Trolox Equivalents) | 0.89 ± 0.07 | 1.00 |
| FRAP Assay | FRAP Value (µM Fe(II) Equivalents) | 350.6 ± 15.2 | 850.1 ± 25.5 |
| ORAC Assay | ORAC Value (µM Trolox Equivalents) | 1.25 ± 0.11 | 1.00 |
IC50: The concentration of the compound required to scavenge 50% of the radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP Value: Ferric Reducing Antioxidant Power expressed as µM of Fe(II) equivalents. ORAC Value: Oxygen Radical Absorbance Capacity expressed as µM of Trolox equivalents.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[5][6] The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at 517 nm.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the Trolox positive control.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or Trolox to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[5] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[7] The pre-formed blue/green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of the test compound and Trolox as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or Trolox to the wells.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[10] Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[12]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Working Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare a stock solution and serial dilutions of the test compound. Prepare a standard curve using ferrous sulfate (0-1000 µM).
-
Assay:
-
Add 180 µL of the FRAP working reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes.[12] Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve of ferrous sulfate and is expressed as µM of Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[13][14] The peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][15] The antioxidant capacity is quantified by measuring the decay of fluorescence over time.
Materials:
-
This compound
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of the test compound and Trolox in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the test compound, Trolox, or blank (phosphate buffer) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.[15][16]
-
Reaction Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13]
-
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
-
Net AUC = AUC_sample - AUC_blank
-
References
- 1. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. mdpi.com [mdpi.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for In Vivo Studies of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Disclaimer: The following application notes and protocols are based on in vivo studies of structurally related benzoxazinone derivatives. No specific in vivo dosage or pharmacokinetic data for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has been identified in publicly available literature. Therefore, the information provided should be considered as a general guideline. Researchers must conduct dose-finding and toxicology studies to determine a safe and effective dose for the specific compound of interest.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds. While this specific molecule is not extensively studied, various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have shown a range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] These notes provide a framework for researchers and drug development professionals to design and conduct initial in vivo studies to evaluate the therapeutic potential of this compound.
Potential Therapeutic Areas and In Vivo Models
Based on the activities of related compounds, potential therapeutic applications for investigation could include neurological disorders, inflammation, and oncology. The choice of in vivo model is critical and should be guided by the hypothesized mechanism of action.
Table 1: Potential In Vivo Models Based on Activities of Related Benzoxazinone Derivatives
| Therapeutic Area | Potential In Vivo Model | Key Endpoints | Reference Compound Activity |
| Neurological Disorders (Anticonvulsant) | Maximal Electroshock (MES) Test in mice | Seizure protection (ED50) | 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one showed an ED50 of 31.7 mg/kg.[1] |
| Rotarod Neurotoxicity Test in mice | Motor coordination (TD50) | A protective index (TD50/ED50) of 7.2 was reported for a related compound.[1] | |
| Oncology | Tumor Xenograft Models (e.g., Hela, A549) in mice | Tumor growth inhibition (TGI) | A 4-phenyl-2H-benzo[b][3][7]oxazin-3(4H)-one derivative demonstrated a TGI of 87.7% at 50 mg/kg.[2] |
| Inflammation | Acute Toxicity Studies in mice | Observation of adverse effects, determination of MTD | 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole exhibited favorable safety profiles.[3][4][5][6] |
Experimental Protocols
The following are generalized protocols for initial in vivo screening. It is imperative to adapt these protocols based on the specific research question and institutional guidelines.
Protocol for Anticonvulsant Activity Screening (Based on MES Test)
This protocol is adapted from studies on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones.[1]
Objective: To determine the median effective dose (ED50) for protection against maximal electroshock-induced seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male ICR mice (18-22 g)
-
Electroshock apparatus
-
Corneal electrodes
Procedure:
-
Compound Preparation: Prepare a suspension of the test compound in the vehicle at various concentrations.
-
Animal Dosing: Administer the compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for drug absorption.
-
MES Induction: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the ED50 value using a probit analysis.
Workflow for an in vivo tumor xenograft study.
Potential Signaling Pathways
For derivatives of 2H-1,4-benzoxazin-3(4H)-one with anti-inflammatory activity, a potential mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. [3][4][5] Nrf2-HO-1 Signaling Pathway
Proposed Nrf2-HO-1 signaling pathway activation.
Conclusion
While direct in vivo data for this compound is currently unavailable, the information from structurally similar compounds provides a valuable starting point for research. The provided protocols and workflows offer a framework for initial in vivo screening. It is crucial to perform comprehensive dose-response and toxicity studies to establish a safe and effective dosage regimen for this specific compound before proceeding to more complex efficacy models.
References
- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. The proposed synthetic pathway is a multi-step process, and this guide is structured to address potential issues at each stage.
Proposed Synthetic Pathway Overview
A plausible synthetic route to this compound involves a four-step process, starting from the commercially available 2-amino-5-nitrophenol. This pathway is illustrated below.
Caption: Proposed four-step synthesis of this compound.
Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
This initial step involves the cyclization of 2-amino-5-nitrophenol with an acetylating agent to form the benzoxazinone ring.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the cyclization of 2-amino-5-nitrophenol to form the benzoxazinone ring?
A1: A common and effective method is the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, in a suitable solvent like chloroform. This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
Q2: I am observing a low yield for the cyclization reaction. What are the potential causes and how can I improve it?
A2: Low yields in this step can be attributed to several factors. Please refer to the troubleshooting guide below.
Troubleshooting Guide: Step 1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Degradation of starting material or product. | - Perform the reaction at a lower temperature to minimize side reactions. - Use a milder base. | |
| Impure reagents. | - Use freshly distilled chloroacetyl chloride. - Ensure the 2-amino-5-nitrophenol is of high purity. | |
| Formation of Multiple Products | Side reactions, such as O-acylation or polymerization. | - Add the chloroacetyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate. - Use a phase-transfer catalyst to improve the selectivity of N-acylation. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate). - Saturate the aqueous phase with brine to decrease the solubility of the product. |
Experimental Protocol: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
-
Suspend 2-amino-5-nitrophenol (1.0 eq.) and sodium bicarbonate (4.0 eq.) in chloroform at 0 °C.
-
Add a solution of chloroacetyl chloride (1.2 eq.) in chloroform dropwise to the suspension over 20 minutes.
-
Stir the mixture for 1 hour at 0 °C, then heat to 55 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Add water to the residue and filter the resulting precipitate.
-
Wash the precipitate with water and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 7-Nitro-2H-1,4-benzoxazin-3(4H)-one.
Step 2: N-Methylation of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
This step introduces a methyl group at the nitrogen atom (position 4) of the benzoxazinone ring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reagents for the N-methylation of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one?
A1: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
Q2: The N-methylation is not proceeding to completion, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A2: Incomplete methylation is a common issue. The following troubleshooting guide provides potential solutions.
Troubleshooting Guide: Step 2
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reactivity of the methylating agent. | - Use a more reactive methylating agent, such as dimethyl sulfate. - Increase the equivalents of the methylating agent. |
| Base is not strong enough to deprotonate the amide. | - Switch to a stronger base, such as sodium hydride. Ensure anhydrous conditions when using NaH. | |
| Formation of O-methylated by-product | Reaction conditions favor O-alkylation. | - Use a polar aprotic solvent like DMF to favor N-alkylation. - Employing sodium hydride as the base can also increase the selectivity for N-alkylation. |
| Degradation of Product | The product may be unstable under strongly basic conditions. | - Use a milder base like potassium carbonate. - Perform the reaction at room temperature and monitor closely. |
Experimental Protocol: N-Methylation
-
Dissolve 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add methyl iodide (1.5 eq.) dropwise and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 3: C2-Methylation of 4-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
This step involves the introduction of a methyl group at the carbon atom adjacent to the oxygen in the heterocyclic ring (position 2). This can be a challenging step.
Frequently Asked Questions (FAQs)
Q1: How can I introduce a methyl group at the C2 position?
A1: C2-alkylation can be challenging. A potential method involves the deprotonation of the C2 position with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source like methyl iodide. This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures.
Q2: I am getting very low yields for the C2-methylation. What could be the reason?
A2: C2-alkylation is often low-yielding due to competing side reactions. The troubleshooting guide below addresses common issues.
Troubleshooting Guide: Step 3
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No C2-Methylation | Incomplete deprotonation at C2. | - Use a stronger base or increase the equivalents of the base. - Ensure the base is freshly prepared or properly titrated. |
| Presence of moisture or oxygen. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Ring Opening or Decomposition | The generated anion is unstable. | - Perform the reaction at very low temperatures (e.g., -78 °C). - Add the methyl iodide slowly at low temperature. |
| The product is unstable under the reaction conditions. | - Quench the reaction at low temperature. - Use a milder workup procedure. |
Experimental Protocol: C2-Methylation
-
Dissolve 4-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.2 eq.) in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq.) dropwise and stir for an additional 2-4 hours at -78 °C.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Step 4: Reduction of 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
The final step is the reduction of the nitro group to an amino group to yield the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for reducing the aromatic nitro group in the presence of the benzoxazinone core?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other methods include using reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.
Q2: My reduction reaction is giving a low yield. What are the possible reasons?
A2: Several factors can influence the yield of the nitro reduction. Refer to the troubleshooting guide for solutions.
Troubleshooting Guide: Step 4
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Inactive catalyst (for catalytic hydrogenation). | - Use fresh catalyst. - Increase catalyst loading. - Ensure adequate hydrogen pressure and efficient stirring. |
| Insufficient reducing agent (for chemical reduction). | - Increase the equivalents of the reducing agent (e.g., SnCl₂ or Fe). | |
| Formation of Side Products | Over-reduction or cleavage of the benzoxazinone ring. | - Monitor the reaction closely and stop it once the starting material is consumed. - Use milder reducing conditions (e.g., lower hydrogen pressure, lower temperature). |
| Difficulty in Purifying the Final Product | The amino product may be prone to oxidation. | - Perform the workup and purification steps promptly. - Store the final product under an inert atmosphere. |
| The product may chelate with metal residues from the reducing agent. | - Use an appropriate workup to remove metal salts (e.g., basification and filtration for tin salts). |
Yield Comparison for Nitro Reduction Methods
| Reducing Agent | Solvent | Typical Yield Range | Reference |
| H₂, Pd/C | Methanol or Ethanol | 85-95% | [1] |
| SnCl₂·2H₂O | Ethanol | 70-85% | General literature |
| Fe / Acetic Acid | Acetic Acid / Water | 65-80% | [2] |
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq.) in methanol.
-
Add 10% Palladium on carbon (5-10% w/w).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles for the purification of benzoxazinone derivatives and aromatic amines. As there is limited specific literature on the purification of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, these recommendations should be considered as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities will depend on the synthetic route, common contaminants in the synthesis of related benzoxazinone derivatives may include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure, potential impurities could be starting materials like substituted aminophenols and α-haloesters, as well as hydrolysis products.
Q2: My purified compound appears to be degrading over time. What are the likely stability issues with this compound?
A2: Benzoxazinone derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. The lactone-like structure within the oxazinone ring can be cleaved. Additionally, the amino group can be prone to oxidation. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q3: I am having difficulty purifying my compound using standard silica gel column chromatography. What are the potential reasons for this?
A3: The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, poor separation, and in some cases, on-column degradation.[1] Some benzoxazinone derivatives have also been reported to undergo hydrolytic decomposition during silica gel chromatography.
Q4: What are the best analytical techniques to assess the purity of the final product?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is excellent for determining purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired compound and can reveal the presence of structurally related impurities. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.
Troubleshooting Guides
Issue 1: Low Recovery or No Crystallization During Recrystallization
| Symptom | Possible Cause | Troubleshooting Step |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Gently evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.[2] |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[3] | |
| The compound "oils out" instead of crystallizing. | The compound's solubility is too high in the chosen solvent at the temperature of crystallization, or the cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount of a "poorer" solvent (in which the compound is less soluble) until the solution becomes slightly turbid, then allow it to cool slowly.[4] |
| Very low yield of crystals. | The chosen solvent is too good, and a significant amount of the compound remains in the mother liquor. | Cool the filtrate in an ice bath to try and recover more product. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
Issue 2: Poor Separation or Product Degradation During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Severe peak tailing on a silica gel column. | Strong interaction between the basic amino group and acidic silica. | Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Consider using an alternative stationary phase such as basic alumina or an amine-functionalized silica gel.[1] | ||
| The appearance of new, more polar spots on TLC after running the column. | On-column decomposition of the product. | Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) could be a milder alternative. | ||
| Co-elution of impurities. | The chosen eluent system does not provide adequate resolution. | Systematically screen different solvent systems with varying polarities and selectivities using TLC. A gradient elution may provide better separation than an isocratic one. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common choices for compounds with aromatic and amine functionalities include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC. For aromatic amines, systems like hexane/ethyl acetate or dichloromethane/methanol are common starting points. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Eluent Preparation: Prepare the mobile phase identified in the previous step. Add 0.5% (v/v) triethylamine to the solvent mixture to act as a basic modifier.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column with the prepared eluent, collecting fractions. Monitor the elution using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good quality crystals |
| Ethyl Acetate | Sparingly Soluble | Soluble | Small needles |
| Hexane | Insoluble | Insoluble | N/A |
| Ethyl Acetate / Hexane (1:1) | Slightly Soluble | Soluble | Fine powder |
| Water | Insoluble | Insoluble | N/A |
Note: This table presents hypothetical data for illustrative purposes. Actual results will need to be determined experimentally.
Visualizations
Caption: A general workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
"7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound?
This compound and its derivatives are utilized in various research and development areas. They serve as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agricultural chemicals like herbicides.[1] Additionally, they are used in biochemical research to study enzyme inhibition and protein interactions.[1] The benzoxazinone core is found in molecules with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4]
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the likely causes?
Poor aqueous solubility is a common challenge for many novel chemical entities, with over 40% of new compounds in the pharmaceutical industry being poorly water-soluble.[5] The benzoxazinone scaffold, while valuable, can contribute to low aqueous solubility. The dissolution rate is a critical factor for bioavailability, and if the compound does not dissolve, it cannot be absorbed or exert its biological effect in many experimental systems.[6]
Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound like this?
There are several techniques to enhance solubility, which can be broadly categorized into physical and chemical modifications.[5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[5][7]
-
Chemical Modifications: These methods involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the formation of salts or prodrugs.[5][8]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous media.
This indicates that the solubility limit in the final aqueous medium has been exceeded.
Troubleshooting Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcsrr.org [ijcsrr.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
"7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" stability in different solvents
Technical Support Center: 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound in various solvents. Below are troubleshooting guides, frequently asked questions, and experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Unexpected precipitation of the compound from a stock solution. | The solubility limit of the compound may have been exceeded. The solvent may have absorbed water, thereby reducing solubility. Temperature fluctuations during storage can also impact solubility. | Gently warm the solution and use a vortex or sonicator to attempt redissolution. Ensure the solvent is anhydrous and stored under dry conditions. For long-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles. |
| Discoloration of the solution over time. | This may be an indication of the degradation of the benzoxazinone compound, particularly due to light exposure (photodegradation) or reaction with impurities in the solvent. | Store solutions protected from light, especially UV light. Use high-purity, HPLC-grade solvents to minimize reactive impurities. It is best practice to prepare fresh solutions for sensitive experiments. |
| Loss of biological activity or inconsistent experimental results. | The compound may be degrading in the solvent under the experimental or storage conditions. Hydrolysis, if water is present, or reaction with the solvent are possible causes. | Conduct a stability assessment of the compound in the specific solvent and under your experimental conditions (e.g., temperature, pH if aqueous). Consider using a more inert solvent if degradation is suspected. |
| Appearance of new peaks in HPLC/LC-MS analysis. | These new peaks likely represent degradation products of the parent compound. | Characterize the degradation products using mass spectrometry to understand the degradation pathway. Adjust storage and experimental conditions to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Q2: Which solvents are recommended for short-term and long-term storage of this compound?
A2: For long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally recommended for preparing stock solutions, which should be stored at -20°C or -80°C and protected from light.[3] For short-term use in experiments, solvents like acetonitrile or acetone may be suitable, but stability should be verified. Protic solvents such as methanol and ethanol are generally less ideal for long-term storage due to the potential for solvolysis reactions.
Q3: How can I assess the stability of this compound in my specific solvent and experimental conditions?
A3: A stability study can be performed by dissolving the compound in the solvent of interest and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Samples should be incubated under your specific experimental conditions (e.g., temperature, light exposure).
Q4: What are the likely degradation pathways for this compound?
A4: Benzoxazinone derivatives can undergo degradation through several pathways. A common pathway is the hydrolytic cleavage of the ester bond in the oxazinone ring, leading to the formation of a substituted 2-aminophenol derivative. The stability of the benzoxazinone ring can be influenced by substituents; for instance, small alkyl groups at position 2 may make the ring more susceptible to nucleophilic attack.[1][2]
Q5: Are there any specific handling precautions I should take with this compound in solution?
A5: Yes. Due to the potential for degradation, it is advisable to:
-
Use high-purity, anhydrous solvents.
-
Protect solutions from light.
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Prepare fresh working solutions for each experiment whenever possible.
-
Avoid repeated freeze-thaw cycles by preparing aliquots of stock solutions.
Summary of Expected Stability in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents based on the general chemistry of benzoxazinones. It is crucial to perform experimental verification for your specific application.
| Solvent | Solvent Type | Expected Stability | Recommendations for Use |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | Good to Excellent | Recommended for long-term storage of stock solutions at -20°C or -80°C. Ensure use of anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Aprotic, polar | Good | Suitable for stock solutions. Should be stored under anhydrous conditions. |
| Acetonitrile | Aprotic, polar | Moderate to Good | Suitable for short to medium-term storage and as a mobile phase component in HPLC analysis. |
| Acetone | Aprotic, polar | Moderate | Can be used for short-term applications. |
| Chloroform/Dichloromethane | Aprotic, non-polar | Moderate | May be used for specific applications, but stability should be checked. |
| Methanol/Ethanol | Protic, polar | Fair to Moderate | Not recommended for long-term storage due to the risk of solvolysis. Use freshly prepared solutions for experiments. |
| Water (Aqueous Buffers) | Protic, polar | Poor to Fair | Susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions and use immediately. |
Experimental Protocols
Protocol 1: General Stability Assessment in a Selected Solvent
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
1. Materials:
-
This compound
-
High-purity, anhydrous solvent of choice
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) and inject it into the HPLC or LC-MS system to determine the initial peak area and purity.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it using the same HPLC/LC-MS method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. Calculate the percentage of the compound remaining at each time point.
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines and is designed to identify potential degradation products and pathways.[4][5][6]
1. Preparation of Solutions: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the solution at 80°C for 24 hours.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
After the specified incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS, comparing them to an unstressed control sample.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A potential degradation pathway of the benzoxazinone ring via hydrolysis.
References
Technical Support Center: Synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. The following information is designed to address common issues and provide guidance on reducing synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis. The process typically begins with the nitration of a suitable cresol derivative to obtain 4-methyl-2-nitrophenol. This intermediate is then N-alkylated and subsequently cyclized to form the benzoxazinone ring, yielding a 7-nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one precursor. The final step is the reduction of the nitro group to the desired 7-amino functionality.
Q2: What are the primary byproducts I should expect during the final reduction step?
The reduction of the nitro group is a critical step where several byproducts can form. Depending on the reducing agent and reaction conditions, you may encounter the following:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of 7-nitroso- or 7-hydroxylamino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.[1][2] These intermediates can be challenging to separate from the final product.
-
Azo and Azoxy Compounds: Over-reduction or side reactions, particularly when using certain metal hydrides or under non-optimized catalytic hydrogenation conditions, can result in the formation of dimeric azo or azoxy byproducts.[1]
-
Dehalogenation Products (if applicable): If any steps involve halogenated intermediates, catalytic hydrogenation (e.g., with Pd/C) can sometimes lead to undesired dehalogenation.
Q3: How can I monitor the progress of the reaction and identify byproducts?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress. The starting nitro compound is significantly less polar than the resulting amine.[3] Therefore, the product spot will have a lower Rf value. For more detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with a focus on the critical reduction step of the 7-nitro precursor.
Problem 1: Incomplete Reduction of the Nitro Group
-
Symptom: TLC or HPLC analysis shows the presence of the starting nitro compound and/or intermediate nitroso/hydroxylamine species in the final reaction mixture.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. For metal-based reductions (e.g., Fe/HCl, SnCl2/HCl), use a sufficient excess of the metal. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities. Ensure high-purity solvents and reagents. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Low Reaction Temperature | Some reductions require elevated temperatures to proceed to completion. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Poor Mass Transfer (for Heterogeneous Catalysis) | Inadequate stirring can limit the contact between the substrate, catalyst, and hydrogen source. Increase the agitation speed. |
Problem 2: Formation of Azo and Azoxy Byproducts
-
Symptom: The appearance of colored impurities in the crude product, often yellow to orange, and corresponding peaks in HPLC or LC-MS analysis.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Reducing Agent | Metal hydrides like lithium aluminum hydride (LiAlH4) are known to produce azo compounds from aromatic nitro groups.[4] Opt for catalytic hydrogenation (e.g., H2/Pd/C, H2/Raney Nickel) or metal/acid combinations (e.g., Fe/HCl). |
| Non-Optimal pH | The pH of the reaction medium can influence the formation of dimeric byproducts. For metal/acid reductions, maintaining acidic conditions is crucial. |
| Localized High Concentrations of Reducing Agent | Slow and controlled addition of the reducing agent can help minimize side reactions. |
Problem 3: Difficulty in Product Purification
-
Symptom: Inability to obtain a pure product after standard work-up procedures.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | If byproducts have similar polarity to the desired amine, separation by standard column chromatography can be challenging. Consider using a different stationary phase or a more sophisticated purification technique like preparative HPLC. |
| Formation of Metal Salts | When using metal/acid reducing systems, metal salts can contaminate the product. After the reaction, basify the mixture to precipitate metal hydroxides, which can then be removed by filtration. An aqueous workup is essential to remove soluble salts. |
| Product Instability | Aromatic amines can be susceptible to oxidation. It is advisable to perform purification steps promptly and store the final product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Proposed Synthetic Pathway
A plausible synthetic pathway for this compound is outlined below. This pathway is constructed based on established organic chemistry principles and analogous syntheses reported in the literature.
Caption: Proposed synthetic route for the target molecule.
Detailed Methodologies
Step 1 & 2: Synthesis of N-(2-hydroxy-5-methylphenyl)-N-methyl-2-bromopropanamide (Intermediate B)
-
N-Methylation of 4-Methyl-2-nitrophenol: This step can be challenging due to potential O-alkylation. A common strategy involves protecting the hydroxyl group, followed by N-alkylation and deprotection. Alternatively, selective N-alkylation of the corresponding aminophenol (obtained by reduction of the nitro group and subsequent re-oxidation) can be explored.
-
Acylation: The resulting N-methylated aminophenol is then acylated with 2-bromopropionyl bromide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) at a low temperature (e.g., 0 °C) to yield the amide intermediate.
Step 3: Intramolecular Cyclization to form 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate C)
The amide intermediate undergoes intramolecular Williamson ether synthesis to form the benzoxazinone ring. This is typically achieved by treating the intermediate with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Step 4: Reduction of the Nitro Group to Synthesize this compound (Final Product D)
This is a critical step where byproduct formation needs to be carefully controlled. Catalytic hydrogenation is often the preferred method for its clean reaction profile.
-
Materials:
-
7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the nitro-benzoxazinone in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the flask and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A general workflow for troubleshooting the synthesis.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves a multi-step synthesis starting from a substituted aminophenol. A plausible route includes the N-alkylation and acylation of a suitable 2-aminophenol derivative, followed by cyclization to form the benzoxazinone ring. The amino group at the 7-position is often introduced by the reduction of a nitro group in a later step.
Q2: What are the critical parameters to control during the synthesis of the benzoxazinone core?
A2: Key parameters include reaction temperature, choice of solvent, catalyst selection, and reaction time. The nature of the starting materials, such as substituted anthranilic acids or 2-aminophenols, also significantly influences the reaction outcome.[1][2] For instance, the presence of electron-withdrawing groups on the aromatic ring may require harsher reaction conditions.
Q3: What are some common catalysts used for the formation of the benzoxazinone ring?
A3: A variety of catalysts can be employed depending on the specific synthetic route. These include copper-based catalysts like CuCl for decarboxylative coupling reactions and palladium catalysts for carbonylation reactions.[2][3] In some methods, cyclodehydration agents such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are used.[3][4]
Q4: How is the amino group typically introduced at the 7-position?
A4: The 7-amino group is commonly formed by the reduction of a 7-nitro group. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Benzoxazinone Product
Q: My reaction to form the 2,4-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate is resulting in a low yield. What are the potential causes and solutions?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to degradation of reactants or products. Experiment with a range of temperatures to find the optimum.
-
Incorrect Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. If solubility is an issue, try a different solvent or a solvent mixture. Common solvents for benzoxazinone synthesis include pyridine, chloroform, and toluene.[1][4]
-
Catalyst Inactivity: If using a catalyst, ensure it is fresh and active. For palladium-catalyzed reactions, the catalyst's oxidation state and ligand choice are critical.[3]
Issue 2: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products during the cyclization step. How can I minimize these?
A: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
Purity of Starting Materials: Ensure the purity of your starting materials and reagents. Impurities can lead to unwanted side reactions.
-
Control of Reaction Conditions: Strictly control the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature or adding a reagent dropwise can sometimes minimize the formation of side products.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Alternative Cyclization Agents: If using a chemical cyclization agent, its reactivity might be too high. Consider a milder agent. For example, if using a highly reactive acid chloride for acylation and cyclization, an alternative could be a two-step process with a milder coupling agent followed by a separate cyclization step.[4]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final this compound product from the reaction mixture. What purification techniques are recommended?
A: Purification can be challenging due to the polarity of the amino group. Consider the following approaches:
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the product should be soluble at high temperatures and insoluble at low temperatures.
-
Acid-Base Extraction: The presence of the amino group allows for purification via acid-base extraction. The product can be dissolved in an organic solvent and extracted into an aqueous acidic solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the purified product, which can then be extracted back into an organic solvent.
Data Presentation
Table 1: Optimization of the Cyclization Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 45 |
| 2 | 80 | 12 | 65 |
| 3 | 100 | 10 | 82 |
| 4 | 120 | 8 | 75 (decomposition observed) |
Reaction conditions: 2,4-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one precursor (1 mmol), solvent (10 mL), catalyst (5 mol%).
Table 2: Effect of Solvent on the Nitro Group Reduction
| Entry | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 10% Pd/C | 6 | 92 |
| 2 | Ethanol | 10% Pd/C | 6 | 88 |
| 3 | Ethyl Acetate | 10% Pd/C | 8 | 85 |
| 4 | Tetrahydrofuran | 10% Pd/C | 8 | 78 |
Reaction conditions: 2,4-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 mmol), H₂ (1 atm), catalyst (5 mol% Pd).
Experimental Protocols
Protocol: Reduction of 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This protocol describes the reduction of the nitro group to an amine, a key step in the synthesis of the target molecule.
-
Preparation: In a round-bottom flask, dissolve 7-nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5 mol% Pd) to the solution under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A general workflow for optimizing reaction conditions in chemical synthesis.
Caption: A decision tree to troubleshoot common issues leading to low reaction yields.
References
Technical Support Center: Crystallization of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides guidance and troubleshooting for the crystallization of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. The information is compiled from established crystallization principles for aromatic amines and benzoxazinone derivatives to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
A1: Based on literature for structurally similar benzoxazinone compounds, promising solvent systems include mixtures of a good solvent with a poor solvent (anti-solvent). A common starting point is a mixture of Tetrahydrofuran (THF) and Hexane (e.g., 1:5 ratio) or Ethyl Acetate and Hexane.[1][2] The ideal solvent system should dissolve the compound when hot but have low solubility at cooler temperatures.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue with amine compounds where the solute separates as a liquid instead of a solid.[3] This often occurs when the solution is too concentrated or cooled too quickly.[3] To address this, you can try the following:
-
Reduce Supersaturation: Add a small amount of the "good" solvent to the hot solution before cooling.[3]
-
Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Rapid cooling promotes oil formation.[3]
-
Use a Seed Crystal: Introducing a seed crystal of the solid compound into the saturated solution can initiate crystallization.[3]
-
Adjust pH: For amines, converting the free base to a salt by adding an acid can significantly improve its crystallization behavior.[3][4]
Q3: I am not getting any crystals to form. What are the potential reasons?
A3: A failure to crystallize can stem from several factors:
-
Insufficient Supersaturation: Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling.
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Presence of Impurities: Impurities can sometimes inhibit crystal nucleation and growth.[5][6]
Q4: My crystallization yield is very low. How can I improve it?
A4: A poor yield can be caused by using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[7] To check for this, you can take a sample of the mother liquor and evaporate the solvent to see if a substantial amount of solid residue remains. If so, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | Solution is too concentrated or cooled too quickly.[3] | Add more of the "good" solvent to the hot solution. Allow for slow, gradual cooling. Use a seed crystal to induce crystallization.[3] |
| No Crystal Formation | Insufficient supersaturation or unsuitable solvent. | Reduce the amount of solvent used. Try a different solvent or a mixture of solvents (e.g., a good solvent and an anti-solvent). |
| Rapid Crystallization ("Crashing Out") | The solution is too supersaturated. | Reheat the solution and add a small amount of additional solvent to slow down the crystallization process.[7] |
| Poor Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] | Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. |
| Colored Crystals | Presence of colored impurities. | Consider a preliminary purification step like column chromatography or treatment with activated carbon before crystallization. |
| Inconsistent Crystal Form | Polymorphism, where the compound can crystallize in different crystal structures. | Carefully control crystallization conditions such as solvent, temperature, and cooling rate to favor the desired polymorph. |
Experimental Protocols
Protocol 1: Crystallization using a Mixed Solvent System (THF/Hexane)
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot Tetrahydrofuran (THF).
-
Addition of Anti-solvent: While the solution is still hot, slowly add Hexane dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot THF to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold Hexane.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) at room temperature to create a solution that is close to saturation.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the container in an undisturbed, vibration-free location. Crystals will form as the solvent slowly evaporates, increasing the concentration of the solute.
-
Isolation: Once a suitable amount of crystals has formed, isolate them by decanting the remaining solvent or by filtration.
Data Presentation
Table 1: General Solubility and Solvent System Considerations
| Solvent Class | Examples | General Solubility of Aromatic Amines | Potential Role in Crystallization |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Good | "Good" solvent for initial dissolution. |
| Nonpolar | Hexane, Heptane | Poor | "Poor" solvent (anti-solvent) to induce precipitation. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Can be used as the "good" solvent, but may lead to oiling out if not carefully controlled. |
| Halogenated | Dichloromethane | Good | Can be used for dissolution, often followed by addition of a nonpolar anti-solvent. |
Visualizations
Caption: Experimental workflow for mixed-solvent crystallization.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating common pitfalls encountered when working with 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives in biological assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in biological research?
This compound belongs to the benzoxazinone class of heterocyclic compounds. While this specific molecule is often used as a synthetic intermediate, the benzoxazinone scaffold is prevalent in compounds investigated for a wide range of biological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1] Therefore, assays related to these therapeutic areas are common.
Q2: What are the most common challenges encountered when working with this compound in biological assays?
The primary challenges include:
-
Poor Solubility: Like many heterocyclic compounds, this compound may have limited solubility in aqueous biological buffers, potentially leading to precipitation and inaccurate results.
-
Compound Instability: The stability of the compound in stock solutions (e.g., DMSO) and in aqueous cell culture media over the course of an experiment can be a concern.
-
Assay Interference: The compound may interfere with assay readouts, for example, through autofluorescence in fluorescence-based assays.
-
Non-specific Activity: At higher concentrations, the compound may exhibit non-specific cytotoxicity or interact with multiple targets, complicating data interpretation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Media
Symptom: You observe cloudiness or a visible precipitate in your assay wells after adding the compound.
Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous assay buffer. The final concentration of the solvent (e.g., DMSO) may also be too low to maintain solubility.
Troubleshooting Steps:
-
Determine Aqueous Solubility: If possible, experimentally determine the solubility of the compound in your specific assay buffer.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells but sufficient to maintain compound solubility. Typically, the final DMSO concentration should not exceed 0.5%.
-
Use a Different Solubilization Method: Consider using alternative solubilization aids such as cyclodextrins or formulating the compound in a different vehicle, if compatible with your assay.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound in assay media immediately before use.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptom: High variability between replicate wells or between experiments.
Possible Cause: Degradation of the compound in stock solutions or in the assay plate over time.
Troubleshooting Steps:
-
Stock Solution Stability:
-
Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect stock solutions from light.
-
-
Stability in Assay Media:
-
Assess the stability of the compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration and integrity by HPLC.
-
If the compound is found to be unstable, consider reducing the incubation time of the assay if possible.
-
Issue 3: High Background or False Positives in Fluorescence-Based Assays
Symptom: High fluorescence readings in control wells containing only the compound and buffer, or a general increase in background fluorescence across the plate.
Possible Cause: The benzoxazinone scaffold can exhibit intrinsic fluorescence (autofluorescence), which can interfere with the assay signal.[2]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at the same concentrations used in the experiment, but without cells or other assay reagents.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of the compound to see if there is an overlap with the fluorophore used in your assay.
-
Switch to a Different Fluorophore: If there is significant spectral overlap, consider using a fluorophore with a different excitation and emission profile.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays can often reduce interference from short-lived background fluorescence.
Data Presentation
The following tables provide representative quantitative data for benzoxazinone and related aminobenzoxazole derivatives to serve as a reference. Note: These values are for related compounds and may not be directly applicable to this compound.
Table 1: Representative Cytotoxicity Data (IC50 in µM) for Benzoxazine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines | MCF-7 (Breast Cancer) | 2.27 - 3.26 | [3] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazines | HCT-116 (Colon Cancer) | 4.44 - 7.63 | [3] |
| 4-Aminoquinoline Derivative | MDA-MB468 (Breast Cancer) | 1.41 - 13.29 | [4] |
Table 2: Representative Anti-inflammatory Activity (IC50 in µM) for Benzoxazolone Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Benzoxazolone Derivatives | IL-6 Inhibition | 5.09 - 10.14 | [5] |
Table 3: Representative Antifungal Activity (MIC in µg/mL) for Aminobenzothiazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | Candida albicans | 4 - 8 | [6] |
| 2-Aminobenzothiazole Derivatives | Candida parapsilosis | 4 - 8 | [6] |
| 2-Aminobenzothiazole Derivatives | Candida tropicalis | 4 - 8 | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and can be adapted to test the cytotoxic effects of this compound.[7][8][9][10]
Materials:
-
Target cancer cell line
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Assay (COX Inhibition)
This protocol provides a general framework for screening compounds for their ability to inhibit cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs.[1]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well plates
-
Test compound and reference inhibitor (e.g., celecoxib)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference inhibitor in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound dilutions. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
References
- 1. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. MTT Assay [protocols.io]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scale-up Synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Proposed Synthetic Pathway
A plausible multi-step synthetic pathway for this compound is outlined below. This pathway is based on established organic chemistry reactions for the synthesis of related benzoxazinone structures.
Caption: Proposed multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common strategy involves a four-step sequence:
-
Alkylation: Reaction of a substituted aminophenol with an alpha-halo ester.
-
Cyclization: Intramolecular amide formation to create the benzoxazinone ring.
-
N-methylation: Introduction of a methyl group on the nitrogen at position 4.
-
Reduction: Conversion of a nitro group to an amino group.
Q2: Are there alternative routes to consider for this synthesis?
A2: Yes, alternative routes could include a palladium-catalyzed cascade protocol involving intermolecular O-alkylation and subsequent intramolecular amidation. Another approach could be the reductive cyclization of a 2-(2-nitrophenoxy)acetonitrile derivative. However, the proposed four-step pathway is often more amenable to scale-up due to the use of well-established and robust reactions.
Q3: What are the main safety concerns during this synthesis?
A3: Key safety considerations include:
-
Alkylation: Alkylating agents like ethyl 2-bromopropionate are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Methylation: Methylating agents such as dimethyl sulfate or methyl iodide are toxic and carcinogenic. Strict safety protocols must be followed.
-
Nitro Reduction: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel, Palladium on carbon). The reaction should be conducted in a designated area with proper grounding and inert atmosphere techniques.
Q4: How can the purity of the final product and intermediates be assessed?
A4: A combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. For chiral centers, a chiral stationary phase may be necessary to determine enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Troubleshooting Guides
Step 1: Alkylation of 2-Amino-5-nitrophenol
Problem: Low yield of the desired mono-alkylated product (Intermediate 1).
| Question | Possible Cause | Troubleshooting Solution |
| Why is the reaction incomplete? | Insufficient base or reaction time. | Increase the amount of base (e.g., K₂CO₃ or Et₃N) to 1.5-2.0 equivalents. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Am I observing O-alkylation instead of N-alkylation? | The phenoxide is a competing nucleophile. | While N-alkylation is generally favored for anilines, O-alkylation can occur. Using a polar aprotic solvent like DMF can favor N-alkylation. Characterize the product carefully by NMR to confirm the site of alkylation. |
| Is di-alkylation a problem? | Excess alkylating agent or strong reaction conditions. | Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture at a controlled temperature. |
Step 2: Intramolecular Cyclization
Problem: Inefficient cyclization to form the benzoxazinone ring (Intermediate 2).
| Question | Possible Cause | Troubleshooting Solution |
| Why is the cyclization not proceeding to completion? | The reaction may require thermal or base catalysis. | Heating the reaction mixture in a high-boiling solvent like toluene or xylene can promote cyclization. Alternatively, a non-nucleophilic base can be used to facilitate the intramolecular reaction. |
| Is the starting material degrading? | High temperatures may be causing decomposition. | If thermal degradation is suspected, consider milder conditions. For example, using a coupling agent at room temperature might facilitate the cyclization without the need for high heat. |
| Are there side products forming? | Intermolecular reactions could be competing with the desired intramolecular cyclization. | Running the reaction at high dilution can favor the intramolecular pathway and minimize the formation of intermolecular side products. |
Step 3: N-Methylation
Problem: Low conversion or formation of byproducts during N-methylation (Intermediate 3).
| Question | Possible Cause | Troubleshooting Solution | | Why is the N-methylation sluggish? | The nitrogen may not be sufficiently nucleophilic, or the methylating agent is not reactive enough. | Use a stronger base (e.g., NaH) to fully deprotonate the nitrogen, making it more nucleophilic. Alternatively, use a more reactive methylating agent like dimethyl sulfate. | | Am I seeing O-methylation of the lactam oxygen? | This is a potential side reaction, though less common. | Use conditions known to favor N-alkylation, such as a polar aprotic solvent. Careful analysis of the product by NMR is crucial to identify the position of methylation. | | Is the starting material or product degrading? | Strong bases or reactive methylating agents can cause degradation. | Add the base and methylating agent at a lower temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. |
Step 4: Nitro Reduction
Problem: Incomplete reduction of the nitro group or catalyst poisoning.
| Question | Possible Cause | Troubleshooting Solution |
| Why is the reduction incomplete? | Insufficient catalyst, low hydrogen pressure, or short reaction time. | Increase the catalyst loading (e.g., 5-10 mol% Pd/C). Ensure adequate hydrogen pressure (typically 1-4 atm). Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. |
| Is the catalyst inactive? | The catalyst may be poisoned by impurities or has lost activity. | Use fresh, high-quality catalyst. Ensure all reagents and solvents are free of potential catalyst poisons like sulfur compounds. |
| Are there side reactions occurring? | Over-reduction or side reactions with other functional groups. | While the benzoxazinone ring is generally stable to catalytic hydrogenation, monitor the reaction for any signs of degradation. Using alternative reducing agents like iron in acidic media or tin(II) chloride can be considered if over-reduction is an issue.[1] |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)propanoate (Intermediate 1)
-
To a stirred solution of 2-amino-5-nitrophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Slowly add ethyl 2-bromopropionate (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 7-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)
-
Dissolve Intermediate 1 (1 equivalent) in a high-boiling point solvent such as toluene or xylene.
-
Reflux the solution for 8-16 hours, monitoring the reaction for the disappearance of the starting material by TLC. The cyclization may proceed thermally.
-
Alternatively, the reaction can be carried out at a lower temperature in the presence of a non-nucleophilic base.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
Step 3: Synthesis of 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate 3)
-
To a solution of Intermediate 2 (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide or dimethyl sulfate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 4: Synthesis of this compound (Final Product)
-
Dissolve Intermediate 3 (1 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (as monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
Note: The following data are representative values for similar reactions and may need to be optimized for the specific synthesis of this compound.
| Step | Reaction | Typical Scale | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Alkylation | 10 g | 60-70 | 12-24 | 70-85 |
| 2 | Cyclization | 5 g | 110-140 (reflux) | 8-16 | 65-80 |
| 3 | N-Methylation | 5 g | 0 to RT | 4-8 | 75-90 |
| 4 | Nitro Reduction | 2 g | Room Temperature | 2-6 | 85-95 |
Visualizations
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Analysis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and Other Benzoxazinone Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one against other benzoxazinone derivatives, supported by available experimental data and detailed methodologies.
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This guide focuses on comparing "this compound" with other notable benzoxazinone derivatives to elucidate structure-activity relationships and highlight key functional modifications that influence their therapeutic potential.
Summary of Biological Activities
While specific experimental data for the biological activities of this compound is limited in publicly available literature, we can infer its potential properties based on the extensive research conducted on analogous structures. Benzoxazinone derivatives have demonstrated significant potential in various therapeutic areas. The following sections will compare the performance of different derivatives in key biological assays.
Antimicrobial Activity
Benzoxazinone derivatives have been extensively studied for their antibacterial and antifungal properties. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the benzoxazinone core.
Table 1: Comparative Antimicrobial Activity of Benzoxazinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., E. coli) | Fungi (e.g., C. albicans) | Citation |
| General Trend for 7-Amino Derivatives | Moderate to Good | Variable | Moderate | Inferred from[1] |
| Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives | 6.25-100 | 6.25-100 | 6.25-100 | [1] |
| 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives with sulfonamide linkage (e.g., compound 4e) | 20 (Zone of Inhibition in mm) | 22 (Zone of Inhibition in mm) | Not Reported | [4] |
| 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-one derivatives | Significant activity comparable to ampicillin | Significant activity comparable to ampicillin | Significant activity comparable to mycostatin | [5] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
Quantitative Structure-Activity Relationship (QSAR) studies have revealed that the antimicrobial activity of 1,4-benzoxazin-3-ones is dependent on specific structural features. For instance, models for Gram-positive and Gram-negative bacteria show good predictive power, indicating that shape, volume, and hydrogen bonding properties are crucial for activity.[6] The introduction of bulky and lipophilic groups at certain positions can enhance antibacterial activity, while specific substitutions can also confer antifungal properties.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: General workflow for the synthesis, screening, and analysis of novel benzoxazinone derivatives.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Caption: Simplified signaling pathway of LPS-induced inflammation and the potential inhibitory action of benzoxazinone derivatives.
Conclusion
The benzoxazinone scaffold remains a highly promising framework for the development of novel therapeutic agents. While direct experimental data on this compound is scarce, the analysis of related derivatives provides valuable insights into the structural modifications that govern antimicrobial and anti-inflammatory activities. Further research is warranted to synthesize and evaluate this specific compound to fully elucidate its biological profile and potential for drug development. The detailed protocols and structure-activity relationships presented in this guide offer a solid foundation for such future investigations.
References
- 1. Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2H-1,4-Benzoxazin-3(4H)-one Derivatives and Standard Anticonvulsants: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anticonvulsant efficacy of derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold against standard anticonvulsant drugs. Due to the limited publicly available data on the specific compound "7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one," this guide focuses on a representative derivative from the same chemical class to evaluate its potential anticonvulsant profile. The data is presented alongside that of the established anticonvulsants phenytoin, carbamazepine, and valproic acid, offering a benchmark for its performance in standardized preclinical models.
Quantitative Efficacy and Safety Data
The anticonvulsant potential of novel compounds is typically assessed using rodent models of induced seizures. The Maximal Electroshock (MES) test is a widely accepted model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is indicative of efficacy against myoclonic seizures. Neurotoxicity, a critical aspect of drug safety, is commonly evaluated using the Rotarod test. The efficacy (ED50, the dose effective in 50% of animals), toxicity (TD50, the dose causing toxicity in 50% of animals), and the resulting Protective Index (PI = TD50/ED50) are key metrics for comparison.
| Compound | Test | Animal Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | MES | Mouse | Intraperitoneal | 31.7 | 228.24 | 7.2 | [1][2] |
| scPTZ | Mouse | Intraperitoneal | > 100 | - | - | [1][2] | |
| Phenytoin | MES | Mouse | Intraperitoneal | 9.5 - 12.4 | 65.8 | ~5.3 - 6.9 | |
| scPTZ | Mouse | Intraperitoneal | Inactive | - | - | ||
| Carbamazepine | MES | Mouse | Intraperitoneal | 7.9 - 11.5 | 53.6 | ~4.7 - 6.8 | [3] |
| scPTZ | Mouse | Intraperitoneal | > 30 | - | - | ||
| Valproic Acid | MES | Mouse | Intraperitoneal | 190 - 370 | 402 | ~1.1 - 2.1 | [4] |
| scPTZ | Mouse | Intraperitoneal | 150 - 348 | - | - | [4] |
Note: ED50 and TD50 values for standard anticonvulsants can vary between studies due to differences in mouse strains and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
1. Maximal Electroshock (MES) Test
The MES test is a preclinical assay to screen for compounds with potential efficacy against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Procedure:
-
At the time of peak effect of the drug (predetermined in preliminary studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered as the endpoint for protection.
-
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that may be effective against myoclonic seizures by elevating the seizure threshold.
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Procedure:
-
At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Each mouse is placed in an individual observation cage and observed for 30 minutes.
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure indicates protection.
-
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated.
3. Rotarod Test for Neurotoxicity
The rotarod test assesses motor coordination and is used to determine the potential neurotoxicity of a compound.
-
Apparatus: A rotating rod apparatus with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 10 rpm).
-
Animals: Male albino mice (20-25 g), pre-trained to stay on the rotating rod for a set period (e.g., 1 minute).
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Procedure:
-
At the time of peak drug effect, the mice are placed on the rotating rod.
-
The time each animal remains on the rod is recorded, up to a maximum of 1 or 2 minutes.
-
Inability to remain on the rod for the predetermined time is indicative of motor impairment.
-
-
Data Analysis: The number of animals exhibiting motor impairment at each dose is used to calculate the TD50, the dose at which 50% of the animals show neurotoxicity.
Visualizations
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for anticonvulsant activity.
Caption: A typical workflow for preclinical anticonvulsant drug screening.
Hypothetical Signaling Pathway for Anticonvulsant Action
Many anticonvulsant drugs exert their effects by modulating neuronal excitability. A common mechanism involves the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels. The following diagram illustrates a simplified, hypothetical signaling pathway that could be a target for novel anticonvulsant agents like the 2H-1,4-benzoxazin-3(4H)-one derivatives.
Caption: A simplified diagram of potential anticonvulsant drug action.
References
- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships
The heterocyclic core of 2H-1,4-benzoxazin-3(4H)-one is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this scaffold, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. The information is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant potential as anticancer agents, with modifications at various positions of the benzoxazinone ring system influencing their potency and selectivity.
SAR Summary
Key structural modifications impacting anticancer activity include substitutions on the aromatic ring and the nitrogen at the 4-position. Introduction of a 1,2,3-triazole moiety at the 7-position has been a particularly fruitful strategy.
Table 1: Anticancer Activity of 7-Substituted 2H-1,4-Benzoxazin-3(4H)-one Analogs
| Compound | R (Substitution at 7-position) | Cell Line | IC50 (µM) |
| c5 | 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl | Huh-7 | 28.48[1] |
| c14 | 1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl | Huh-7 | 32.60[1] |
| c16 | 1-(4-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl | Huh-7 | 31.87[1] |
| c18 | 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-triazol-4-yl | Huh-7 | 19.05[1] |
| 12g | Amide hybrid | Breast Cancer Cell Lines | 0.46 (EGFR IC50)[1] |
| 3c | - | A549 | 3.29[1] |
Data extracted from multiple studies to illustrate the impact of substitutions.
The data suggests that bulky aromatic substituents on the triazole ring, such as a naphthalene group (c18), enhance the inhibitory activity against Huh-7 liver cancer cells.[1] Furthermore, modifications leading to EGFR inhibition have shown potent effects against breast cancer cell lines.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Huh-7, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Mechanism of Action: DNA Damage and Apoptosis
Several active compounds exert their anticancer effects by intercalating with DNA, leading to DNA damage and subsequent apoptosis.[1] This is often evidenced by the upregulation of DNA damage markers like γ-H2AX and apoptosis mediators such as caspase-7.[1]
Caption: Proposed mechanism of anticancer action.
Anti-inflammatory Activity
The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been investigated for its anti-inflammatory properties, particularly in the context of neuroinflammation.
SAR Summary
Modification of the core structure with a 1,2,3-triazole moiety has been shown to impart or enhance anti-inflammatory activity in microglia.[2]
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia
| Compound | Substitution | NO Inhibition (%) at 10 µM |
| e2 | 1-(4-Fluorophenyl)-1H-1,2,3-triazole | Significant |
| e16 | 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | Significant |
| e20 | 1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole | Significant |
Qualitative data from a study indicating significant activity for these compounds.[2]
Experimental Protocols
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture: BV-2 microglial cells are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reagent: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubation and Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
Signaling Pathway: Nrf2-HO-1 Activation
The anti-inflammatory effects of these derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway, which leads to a reduction in LPS-induced reactive oxygen species (ROS) production.[2]
Caption: Nrf2-HO-1 signaling pathway activation.
Antimicrobial Activity
The 1,4-benzoxazin-3-one scaffold has been identified as a promising framework for the development of new antimicrobial agents.[3]
SAR Summary
Quantitative structure-activity relationship (QSAR) models have revealed that shape, VolSurf, and H-bonding properties are crucial for the antimicrobial activity of these compounds against fungi, gram-positive, and gram-negative bacteria.[3]
Table 3: Antimicrobial Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound Class | Target Organism | Key SAR Findings |
| Synthetic Derivatives | Fungi, Gram-positive bacteria, Gram-negative bacteria | Shape, VolSurf, and H-bonding descriptors are important for activity.[3] |
| Acylhydrazone Derivatives | G. zeae, P. sasakii, P. infestans | 6-Cl substitution on the benzoxazinone skeleton enhances antifungal activity.[4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Suspension: A standardized inoculum of the microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: The microbial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications at various positions of the benzoxazinone ring can lead to potent and selective agents for the treatment of cancer, inflammation, and microbial infections. Further exploration of this versatile scaffold holds significant promise for the development of novel therapeutics.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
"7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" confirming in vitro results in vivo
A Comparative Analysis of 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one
In the quest for more effective and safer anti-inflammatory therapeutics, a novel benzoxazinone derivative, 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one, has demonstrated promising anti-inflammatory properties in preclinical studies. This guide provides a comprehensive comparison of this compound with established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib, focusing on the crucial transition from in vitro findings to in vivo efficacy. This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of this new chemical entity.
In Vitro and In Vivo Performance at a Glance
To facilitate a clear comparison, the following table summarizes the key performance data for 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one and the comparator drugs.
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Rat Paw Edema) |
| Benzoxazinone Derivative (Compound 3d) | Data not available | Data not available | 62.61% |
| Diclofenac | ~0.1 | ~0.05 | ~50-70% |
| Celecoxib | >10 | ~0.04 | ~40-60% |
Note: In vitro IC50 values for Diclofenac and Celecoxib are approximate and can vary based on the specific assay conditions. In vivo data is based on the carrageenan-induced rat paw edema model.
Unveiling the Anti-Inflammatory Mechanism: The Cyclooxygenase Pathway
Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory action. The signaling pathway is depicted below.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
From the Benchtop to Preclinical Models: A Workflow for Evaluation
The journey of a novel anti-inflammatory compound from initial screening to in vivo validation follows a structured workflow. This process is essential to characterize its potency, selectivity, and efficacy.
Caption: Experimental Workflow for Anti-inflammatory Drug Evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric probe for prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compounds or a vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Stop the reaction using a suitable stop solution (e.g., HCl).
-
Measure the amount of prostaglandin produced using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.
In Vivo Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound by measuring the reduction of paw edema induced by carrageenan in rats.
Animals:
-
Male Wistar rats (150-200g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or the vehicle control orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Discussion and Future Directions
The novel benzoxazinone derivative, 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one, demonstrates significant in vivo anti-inflammatory activity, comparable to that of the widely used NSAID diclofenac in the carrageenan-induced rat paw edema model. While the in vitro COX inhibition data for this specific compound is not yet available, its structural similarity to diclofenac suggests a potential mechanism of action through COX inhibition.
The lack of in vitro data is a critical gap that needs to be addressed to fully characterize the compound's pharmacological profile. Future studies should focus on determining the IC50 values for both COX-1 and COX-2 to understand its potency and selectivity. A higher selectivity for COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
References
A Comparative Guide to Assessing the Cross-Reactivity of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of the compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one . Due to the limited publicly available data on this specific molecule, this document outlines comparative methodologies and presents data from analogous compounds and alternative tools to enable a thorough assessment of its selectivity. The guide focuses on two primary contexts in which cross-reactivity is a critical consideration: its potential role as a bioactive molecule, such as a kinase inhibitor, and its potential to interfere with fluorescence-based assays, a common characteristic of heterocyclic compounds.
Section 1: Assessing Off-Target Activity as a Bioactive Compound
The benzoxazinone scaffold is present in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties.[1][2][3] Several derivatives have been investigated as kinase inhibitors.[3][4] Therefore, a crucial aspect of characterizing this compound is to determine its selectivity profile against a panel of kinases to identify potential off-target effects.
To illustrate the importance of selectivity profiling, the following table summarizes the cross-reactivity data for well-characterized kinase inhibitors. This data provides a benchmark for the level of selectivity that can be achieved and the types of off-target interactions that are commonly observed.
| Inhibitor | Primary Target(s) | Number of Kinases Profiled | Selectivity Score (S-score) | Key Off-Targets (>90% Inhibition @ 1µM) | Data Source |
| Imatinib | ABL, KIT, PDGFR | 456 | 0.08 | DDR1, LCK, SRC family | Published Kinase Screens |
| Gefitinib | EGFR | 456 | 0.02 | RIPK2, GAK | Published Kinase Screens |
| Dasatinib | ABL, SRC family | 456 | 0.63 | c-KIT, PDGFRB, Ephrins | Published Kinase Screens |
| Staurosporine | Broad Spectrum | 456 | 0.95 | >200 kinases | Published Kinase Screens |
Note: The Selectivity Score (S-score) is a quantitative measure of inhibitor selectivity, with lower scores indicating higher selectivity.
A comprehensive assessment of kinase inhibitor selectivity involves screening the compound against a large panel of purified kinases. Differential Scanning Fluorimetry (DSF) is one such method that measures the thermal stabilization of a protein upon ligand binding.[5]
Objective: To determine the binding affinity of this compound across a broad range of human kinases.
Materials:
-
This compound
-
A panel of purified human kinases (e.g., the DiscoverX KINOMEscan panel)
-
Appropriate kinase assay buffers
-
Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of thermal scanning
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.
-
Assay Plate Preparation: In a 96- or 384-well plate, dispense the individual purified kinases.
-
Compound Addition: Add the test compound at various concentrations to the kinase-containing wells. Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Dye Addition: Add the fluorescent dye to all wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal melt experiment, gradually increasing the temperature and measuring fluorescence at each step.
-
Data Analysis: The melting temperature (Tm) of each kinase is determined by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of the compound indicates binding and stabilization of the kinase. The magnitude of the thermal shift can be used to estimate the binding affinity.
Workflow for Kinase Selectivity Profiling
Section 2: Assessing Cross-Reactivity in Fluorescence-Based Assays
Given its heterocyclic nature, this compound has the potential to exhibit intrinsic fluorescence or to interfere with fluorescent probes used in biological assays, particularly those for detecting reactive oxygen species (ROS). This section compares its potential for interference with commonly used ROS probes.
The ideal fluorescent probe is highly selective for a single ROS. However, many widely used probes exhibit cross-reactivity with multiple species.[6][7]
| Probe | Primary Target | Known Cross-Reactivities | Advantages | Limitations |
| DCFH-DA | General Oxidative Stress | Peroxyl radicals, hydroxyl radicals, peroxynitrite. Does not react directly with H₂O₂.[7][8][9] | High sensitivity, easy to use.[10] | Poor selectivity, susceptible to photo-oxidation.[8][9] |
| Amplex® Red | H₂O₂ (in the presence of HRP) | Peroxynitrite.[11] Can be oxidized by carboxylesterases independent of H₂O₂.[12] | High sensitivity and stability.[13] | Requires exogenous peroxidase, potential for artifacts.[12] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Can be oxidized by other ROS at high concentrations. | Specific for mitochondrial superoxide. | Can be reduced back to a non-fluorescent form. |
| CellROX® Orange | General ROS | Primarily detects hydroxyl and hydroperoxyl radicals. | Photostable, compatible with multiplexing. | Not specific to a single ROS. |
This protocol is designed to determine if this compound interferes with fluorescence-based measurements through autofluorescence or quenching.[14][15][16]
Objective: To quantify the intrinsic fluorescence and quenching potential of the test compound at wavelengths relevant to common fluorescent dyes (e.g., FITC/GFP, TRITC/RFP).
Materials:
-
This compound
-
Assay buffer (e.g., PBS)
-
Black, clear-bottom microplates
-
Fluorescence plate reader with excitation and emission filters for common fluorophores
-
A known fluorescent compound (e.g., fluorescein) as a positive control for quenching
Procedure:
Part A: Autofluorescence Measurement
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the dilutions to the wells of a black microplate. Include buffer-only wells as a blank.
-
Scan the plate using the fluorescence reader at various excitation and emission wavelengths (e.g., Ex/Em: 485/520 nm for FITC channel, 544/590 nm for TRITC channel).
-
Subtract the blank fluorescence from the compound fluorescence to determine the net autofluorescence.
Part B: Quenching Measurement
-
Prepare a solution of a known fluorophore (e.g., 1 µM fluorescein) in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In the microplate, add the fluorophore solution to wells containing the serial dilutions of the test compound.
-
Include controls of the fluorophore with buffer only (no compound) and buffer only (no compound, no fluorophore).
-
Read the fluorescence at the appropriate wavelength for the known fluorophore.
-
Calculate the percent quenching by comparing the fluorescence in the presence and absence of the test compound.
Workflow for Assessing Fluorescence Interference
Signaling Pathways of Interest
When evaluating the cross-reactivity of a novel compound, it is essential to consider the biological context. For a compound with potential antioxidant or anticancer properties, the following signaling pathways are of high relevance. Off-target effects on these pathways could lead to unintended biological consequences.
ROS and Nrf2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" comparing different synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct comparative studies in published literature, this document outlines two plausible synthetic pathways (Route A and Route B) constructed from established chemical transformations on analogous structures. The routes are designed to culminate in the target molecule, starting from commercially available precursors. Experimental data, where available for similar transformations, is provided to offer insights into potential yields and reaction conditions.
Introduction
This compound is a substituted benzoxazinone derivative. The benzoxazinone core is a privileged structure found in numerous biologically active compounds. The presence of an amino group at the 7-position offers a handle for further functionalization, making this a versatile intermediate for drug discovery programs. This guide will compare two potential multi-step synthetic routes, highlighting the key reactions and potential challenges associated with each.
At a Glance: Comparison of Synthetic Routes
| Feature | Route A: Late-Stage N-Methylation | Route B: Early-Stage N-Methylation |
| Starting Material | 2-Amino-4-methyl-5-nitrophenol | 4-Methyl-3-nitroaniline |
| Key Steps | Acylation, Cyclization, N-Methylation, Reduction | N-Methylation, Diazotization, Hydrolysis, Acylation, Cyclization, Reduction |
| Potential Advantages | Potentially more convergent. | May avoid methylation issues on the final product. |
| Potential Disadvantages | N-methylation of the benzoxazinone nitrogen might require specific conditions and could be low yielding. | Longer overall sequence. Diazotization and hydrolysis can have variable yields. |
Route A: Late-Stage N-Methylation Pathway
This proposed route involves the initial construction of the 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one core, followed by N-methylation and subsequent reduction of the nitro group.
A [label="2-Amino-4-methyl-5-nitrophenol"]; B [label="2-Bromo-N-(2-hydroxy-4-methyl-5-nitrophenyl)propanamide"]; C [label="2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one"]; D [label="2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one"]; E [label="this compound"];
A -> B [label="α-Bromopropionyl bromide, Base"]; B -> C [label="Intramolecular Williamson Ether Synthesis (Base)"]; C -> D [label="Methyl iodide, Base (e.g., NaH)"]; D -> E [label="Reduction (e.g., H2, Pd/C)"]; }
Figure 1: Proposed Synthesis Pathway for Route A.Experimental Protocols (Hypothetical based on analogous reactions)
Step 1: Synthesis of 2-Bromo-N-(2-hydroxy-4-methyl-5-nitrophenyl)propanamide
To a solution of 2-amino-4-methyl-5-nitrophenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a base (e.g., triethylamine or pyridine) is added. α-Bromopropionyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
The intermediate from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF or acetone), and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is heated to promote intramolecular cyclization. After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed, and dried.
Step 3: Synthesis of 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
To a solution of 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one in a dry aprotic solvent (e.g., THF or DMF), a strong base (e.g., sodium hydride) is added at 0 °C. After stirring for a short period, methyl iodide is added, and the reaction is allowed to warm to room temperature. The reaction is monitored by TLC and quenched by the addition of a protic solvent. The product is isolated by extraction and purified by chromatography.
Step 4: Synthesis of this compound
2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas at a suitable pressure until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.[1]
Route B: Early-Stage N-Methylation Pathway
This alternative route introduces the N-methyl group at an earlier stage, potentially simplifying the final steps of the synthesis.
F [label="4-Methyl-3-nitroaniline"]; G [label="N,4-Dimethyl-3-nitroaniline"]; H [label="2-Hydroxy-N,4-dimethyl-5-nitroaniline"]; I [label="2-(2-(Hydroxy-N,4-dimethyl-5-nitrophenyl)amino)propanoate"]; J [label="2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one"]; K [label="this compound"];
F -> G [label="Methylating agent (e.g., Dimethyl sulfate)"]; G -> H [label="Diazotization (NaNO2, H2SO4), then Hydrolysis (H2O, heat)"]; H -> I [label="Reaction with a lactate derivative"]; I -> J [label="Intramolecular Cyclization"]; J -> K [label="Reduction (e.g., H2, Pd/C)"]; }
Figure 2: Proposed Synthesis Pathway for Route B.Experimental Protocols (Hypothetical based on analogous reactions)
Step 1: Synthesis of N,4-Dimethyl-3-nitroaniline
4-Methyl-3-nitroaniline is dissolved in a suitable solvent, and a base is added. A methylating agent, such as dimethyl sulfate or methyl iodide, is added, and the reaction is stirred, possibly with heating. Workup involves extraction and purification to isolate the N-methylated product.
Step 2: Synthesis of 2-Hydroxy-N,4-dimethyl-5-nitroaniline
N,4-Dimethyl-3-nitroaniline is diazotized using sodium nitrite in a strong acid like sulfuric acid at low temperatures. The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to introduce the hydroxyl group.
Step 3 & 4: Synthesis of 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
The synthesized aminophenol from the previous step can be reacted with a suitable three-carbon building block to form the benzoxazinone ring. For instance, a reaction with ethyl 2-bromopropionate in the presence of a base would lead to an intermediate that can undergo intramolecular cyclization upon heating to form the desired 2,4-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one.
Step 5: Synthesis of this compound
The reduction of the nitro group is carried out under similar conditions as in Route A, using catalytic hydrogenation with palladium on carbon.[1]
Data Summary and Comparison
| Reaction Step | Reagents & Conditions (Analogous Reactions) | Expected Yield Range | Reference |
| Nitro Group Reduction | H₂, 10% Pd/C, Methanol | Good to Excellent | [1] |
| Benzoxazinone Ring Formation | 2-Aminophenol derivative, α-halo acyl halide, Base | Moderate to Good | [2] |
| N-Methylation | Benzoxazinone, NaH, CH₃I, DMF | Variable | General Knowledge |
| Diazotization & Hydrolysis | Aniline derivative, NaNO₂, H₂SO₄; then H₂O, heat | Moderate | General Knowledge |
Conclusion
Both Route A and Route B present viable, albeit currently hypothetical, pathways for the synthesis of this compound. Route A is more convergent, potentially offering a quicker path to the final product if the N-methylation of the benzoxazinone proceeds efficiently. Route B, while longer, might provide a more reliable method for the introduction of the N-methyl group, avoiding potential side reactions at a later stage.
The choice of the optimal route will depend on the specific experimental challenges encountered, such as the yields of individual steps, the ease of purification of intermediates, and the overall cost and availability of reagents. Further experimental validation is necessary to determine the most efficient and scalable synthesis of this valuable research compound. Researchers are encouraged to perform small-scale trials of these proposed routes to ascertain their feasibility and optimize reaction conditions.
References
A Guide to the Validation of Analytical Methods for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This compound is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 g/mol [1]. As a derivative of the benzoxazinone class, it holds potential for various applications in pharmaceutical and chemical research. The development of validated analytical methods is crucial for its accurate quantification and quality control in research and development settings.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method is the first step in the validation process. Based on the analysis of similar benzoxazinone derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are strong potential candidates. The following table provides a comparative overview of these methods against key validation parameters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectrophotometry (UV-Vis) |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Low to Moderate (potential for interference from other chromophores) |
| Linearity | Excellent (typically R² > 0.99) | Excellent (typically R² > 0.99) | Good (may deviate at high concentrations) |
| Accuracy | High (typically 98-102% recovery) | High (typically 98-102% recovery) | Moderate to High (can be affected by matrix effects) |
| Precision (RSD) | Excellent (typically < 2%) | Excellent (typically < 2%) | Good (typically < 5%) |
| Limit of Detection | Low (ng/mL to pg/mL range) | Low (pg/mL to fg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation | Low (ng/mL range) | Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | Good (minor variations in pH, mobile phase composition) | Good (minor variations in temperature, flow rate) | Moderate (sensitive to pH and solvent changes) |
| Sample Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to successful method validation. Below are example protocols for HPLC method validation, which can be adapted for other techniques.
High-Performance Liquid Chromatography (HPLC) Method Validation Protocol
1. Objective: To validate a reverse-phase HPLC method for the quantification of this compound in a given matrix.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffer salts (e.g., phosphate, acetate)
-
0.45 µm membrane filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
4. Validation Parameters and Acceptance Criteria:
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: A minimum of five concentrations. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Determined at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. The RSD of the results should be ≤ 2%.
5. Experimental Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard and dilute to obtain a series of calibration standards.
-
Sample Preparation: Detail the procedure for preparing the sample matrix containing the analyte.
-
Chromatographic Conditions:
-
Mobile Phase: e.g., Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined by UV scan (e.g., 254 nm)
-
-
Validation Experiments: Perform experiments for each validation parameter as per the established protocol.
Visualizations
The following diagrams illustrate key workflows in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The validation of an analytical method for this compound is a critical exercise to ensure the generation of reliable and reproducible data. While specific pre-validated methods are not currently documented, a systematic approach based on ICH guidelines provides a clear pathway for researchers.[2][3][4][5][6] The choice of analytical technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation. A thorough validation process, encompassing specificity, linearity, accuracy, precision, and robustness, will ultimately lead to a method that is fit for its intended purpose.
References
- 1. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ijrrjournal.com [ijrrjournal.com]
A Comparative Analysis of the Cytotoxic Potential of Benzoxazinone Analogs and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The information presented herein is intended to support further investigation and drug development efforts by offering a side-by-side comparison of cytotoxic potency and outlining the standard methodologies used for these evaluations.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that IC50 values can vary between laboratories due to differing experimental conditions, such as cell passage number and specific assay protocols.[1]
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Benzoxazinone Analogs | |||||
| 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1) | HeLa | Cervical Carcinoma | ~50 | 72 | [2] |
| 2-Aminophenoxazine-3-one (Phx-3) | HeLa | Cervical Carcinoma | ~25 | 72 | [2] |
| 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole (c18) | Huh-7 | Hepatocellular Carcinoma | 19.05 | Not Specified | [3] |
| Standard Chemotherapeutic Agents | |||||
| Doxorubicin | A549 | Lung Carcinoma | 0.23 | 72 | [1] |
| Doxorubicin | MCF-7 | Breast Cancer | 1.25 | 48 | [1] |
| Doxorubicin | HeLa | Cervical Carcinoma | 2.9 | 24 | [1] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | [1] |
| Cisplatin | A549 | Lung Carcinoma | Not Specified | 48 | [4] |
| Cisplatin | MCF-7 | Breast Cancer | Varies Widely | 48/72 | [5] |
| Cisplatin | HeLa | Cervical Carcinoma | Varies Widely | 48/72 | [5] |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | Varies Widely | 48/72 | [5] |
Note: The IC50 values for the benzoxazinone analogs are derived from graphical data or direct reporting in the cited literature. The cytotoxicity of cisplatin is known to have high variability across studies.[5]
Experimental Protocols
A standardized protocol is crucial for the reliable assessment and comparison of cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7]
MTT Assay Protocol for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one) and control drugs (e.g., Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[9][10]
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control drugs in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the medium containing the compounds.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[8]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vitro cytotoxicity assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway
Doxorubicin, a common topoisomerase II inhibitor, induces cytotoxicity through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of the DNA damage response (DDR) pathway.[11][12]
Caption: Simplified signaling pathways of Doxorubicin-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
Preclinical Profile of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and a Comparative Analysis with Phenoxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for "7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" and its closely related analog, "2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one" (Phx-1). Due to the limited availability of public preclinical data for the former, this guide will focus on the experimentally characterized Phx-1 as a representative of this chemical class and compare its anti-tumor activity with other relevant compounds.
Introduction to Benzoxazinones in Oncology
Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. Their mechanism of action in cancer is varied, with some derivatives reported to induce apoptosis and inhibit tumor growth in preclinical models. This guide will delve into the preclinical findings for Phx-1, a promising phenoxazine derivative, and provide a comparative perspective against standard chemotherapy and other investigational agents.
In Vitro Cytotoxicity
Phx-1 has demonstrated cytotoxic effects across a range of human cancer cell lines. Its activity is compared with 2-aminophenoxazine-3-one (Phx-3), another phenoxazine derivative, in the table below.
| Cell Line | Cancer Type | Phx-1 IC50 (µM) | Phx-3 IC50 (µM) |
| KB | Epidermoid Carcinoma | Dose-dependent inhibition | Not Reported |
| MCF-7 | Breast Cancer | Gradual pHi decrease at 100 µM | Drastic pHi decrease at 100 µM |
| A431 | Skin Cancer | Gradual pHi decrease at 100 µM | Drastic pHi decrease at 100 µM |
| NB-1 | Neuroblastoma | ~20 | ~0.5 |
| KLM-1 | Pancreatic Cancer | Dose-dependent inhibition | Dose-dependent inhibition |
| MIA-PaCa-2 | Pancreatic Cancer | No significant effect | No significant effect |
In Vivo Anti-Tumor Efficacy
A key preclinical study evaluated the in vivo anti-tumor activity of Phx-1 in a Meth A sarcoma model in BALB/c mice. The results were compared with the standard chemotherapeutic agent, 5-fluorouracil (5-FU).
| Compound | Dose | Tumor Growth Inhibition | Key Observations |
| Phx-1 | 5 mg/kg (i.p.) | Comparable to 5-FU at 7.8 mg/kg[1] | Did not cause leukopenia; minimal changes in body weight.[1] |
| 5-Fluorouracil (5-FU) | 7.8 mg/kg (i.p.) | Strong anti-tumor activity[1] | Caused leukopenia.[1] |
Mechanism of Action: Induction of Apoptosis via Intracellular pH Reduction
Preclinical evidence suggests that Phx-1 induces apoptosis in cancer cells through a mechanism distinct from DNA intercalation, which is the mode of action for the related compound, actinomycin D.[2] The primary mechanism appears to be the reduction of intracellular pH (pHi).[3][4] Cancer cells typically maintain a higher pHi than normal cells, which is associated with the Warburg effect and resistance to apoptosis. By lowering the pHi, Phx-1 is thought to disrupt cellular homeostasis and trigger programmed cell death.[3][4] Studies have shown that this induced apoptosis is likely a caspase-independent process.
References
- 1. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" meta-analysis of biological activities
A Meta-Analysis of Biological Activities for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
Introduction
This compound is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this structural family have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. This guide provides a comparative meta-analysis of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Biological Activities
Currently, publicly available research specifically detailing the biological activities of this compound is limited. Benzoxazinone derivatives, as a broader class of compounds, have been investigated for various therapeutic applications. These compounds are often synthesized and evaluated for a range of biological effects.
While specific data for the title compound is not extensively documented in peer-reviewed literature, the general class of benzoxazinones has shown potential in several areas. Research into similar structures suggests that activities can include anti-inflammatory, antimicrobial, and central nervous system effects. The precise nature and potency of these activities are highly dependent on the specific substitution patterns on the benzoxazinone scaffold.
For a meaningful comparative analysis, further experimental data on this compound is required. The following sections outline the types of experimental protocols and data presentation that would be necessary for a comprehensive evaluation.
Hypothetical Data Presentation and Experimental Protocols
To facilitate future comparative studies, the following tables and protocols serve as a template for how quantitative data for this compound and its analogs could be presented.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| This compound | COX-2 | Enzyme Inhibition | Data Not Available | - |
| Alternative 1 | COX-2 | Enzyme Inhibition | Data Not Available | - |
| Alternative 2 | COX-2 | Enzyme Inhibition | Data Not Available | - |
| Celecoxib (Control) | COX-2 | Enzyme Inhibition | Data Not Available | - |
Experimental Protocol: COX-2 Enzyme Inhibition Assay
A detailed protocol for a COX-2 enzyme inhibition assay would be necessary to ensure reproducibility. This would typically involve the use of a commercial COX-2 inhibitor screening kit. The protocol would include steps for the preparation of reagents, the reaction of arachidonic acid with the COX-2 enzyme in the presence and absence of the test compounds, and the colorimetric detection of the prostaglandin product. The half-maximal inhibitory concentration (IC₅₀) would then be calculated from the dose-response curves.
Table 2: Comparative Antimicrobial Activity
| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |
| This compound | S. aureus | Broth Microdilution | Data Not Available | - |
| This compound | E. coli | Broth Microdilution | Data Not Available | - |
| Alternative 1 | S. aureus | Broth Microdilution | Data Not Available | - |
| Alternative 1 | E. coli | Broth Microdilution | Data Not Available | - |
| Vancomycin (Control) | S. aureus | Broth Microdilution | Data Not Available | - |
| Ciprofloxacin (Control) | E. coli | Broth Microdilution | Data Not Available | - |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC would be determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing serial dilutions of the test compounds in a 96-well microtiter plate with a standardized inoculum of the bacterial strain. The plates are then incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. Visualizing the signaling pathways affected by a compound and the workflow of key experiments can provide significant clarity.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a benzoxazinone derivative might modulate, such as the NF-κB signaling pathway, which is critical in inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
General Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing the biological activity of a novel compound.
Caption: Standard workflow for preclinical drug discovery.
While the specific biological activities of this compound are not yet well-defined in the scientific literature, the broader class of benzoxazinones represents a promising scaffold for the development of new therapeutic agents. Further research is essential to elucidate the specific biological profile of this compound. The frameworks presented in this guide offer a standardized approach for the systematic evaluation and comparison of this compound and related molecules, which will be critical for advancing our understanding of their therapeutic potential. Researchers are encouraged to pursue studies that can populate the data templates provided, thereby contributing to a more complete and comparative understanding of this chemical series.
Safety Operating Guide
Navigating the Disposal of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: A Step-by-Step Guide
For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant operational environment. This guide provides detailed, procedural instructions for the safe disposal of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, ensuring the protection of personnel and the environment.
The disposal of this compound, as with any laboratory chemical, must adhere to a structured process that begins with understanding its specific hazards and culminates in its removal by certified professionals. This process is governed by a combination of federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the framework for managing hazardous waste from its generation to its final disposal.[1]
Safety and Hazard Profile
Before handling, it is essential to be aware of the specific safety information associated with this compound. This information dictates the necessary precautions for handling and disposal.
| Property | Value | Source |
| CAS Number | 130137-40-5 | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H319: Causes serious eye irritation | |
| Storage Class Code | 11: Combustible Solids | |
| Water Hazard Class | WGK 3 (severely hazardous for water) |
Operational Protocol for Disposal
Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound. This procedure is designed to minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Given the classification of this chemical as a serious eye irritant, appropriate PPE is the first line of defense.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container must be compatible with the chemical.
-
Collect Waste: Collect all waste material, including any contaminated items such as weighing paper, gloves, or paper towels, directly into the designated container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and crucial for safety.
-
Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Eye Irritant," "Combustible Solid").
-
Secure Storage: Keep the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.
Step 4: Final Disposal Procedure
The final disposal must be handled by trained professionals.
-
Contact EHS: Once the container is full or the accumulation time limit is approaching (as defined by your institutional policies and local regulations), contact your organization's Environmental Health and Safety (EHS) or equivalent department.
-
Arrange for Pickup: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Documentation: Retain all records and documentation related to the waste disposal, as required by regulations.[3]
Crucial Note: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 130137-40-5). The following information is compiled to ensure the safe handling of this chemical in a laboratory setting, prioritizing the well-being of researchers, scientists, and drug development professionals.
Hazard Information
According to the Safety Data Sheet, this compound is classified with the GHS07 pictogram, indicating it can be an irritant.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[3][4] Must be compliant with NIOSH (US) or EN 166 (EU) standards.[3][4] | Protects against eye irritation as indicated by the H319 hazard statement.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[4] Inspect gloves for integrity before each use.[3][4] | Aromatic amines can be absorbed through the skin.[5] Proper gloves prevent skin contact.[3][4] |
| Body Protection | A fully buttoned laboratory coat. For tasks with a higher risk of spillage, a polyethylene-coated polypropylene gown is recommended.[6] | Protects against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling procedures could generate dust.[7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5] | Aromatic amines can be hazardous if inhaled.[3] Engineering controls like a fume hood are the primary defense, with respirators for additional protection. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
-
Preparation and Pre-Handling Check:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment (spatulas, weighing paper, containers) within the fume hood to minimize movement of the chemical.
-
-
Donning PPE:
-
Put on the laboratory coat or gown, ensuring it is fully closed.
-
Wear safety goggles or a face shield.
-
Put on chemical-resistant gloves.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the powder. Avoid actions that could create airborne dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Properly dispose of all contaminated materials (gloves, weighing paper, etc.) as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[3][4]
-
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Waste Collection:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Liquid waste containing this compound should also be collected in a separate, labeled, and sealed container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup by a certified hazardous waste disposal service.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 2. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]
- 3. skcinc.com [skcinc.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. cdc.gov [cdc.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
